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  • Product: Methoxysuccinic acid
  • CAS: 1726-80-3

Core Science & Biosynthesis

Foundational

Introduction: Defining Methoxysuccinic Acid in the Context of Succinates

An In-Depth Technical Guide to the Chemical Structure and Physical Properties of Methoxysuccinic Acid Methoxysuccinic acid, systematically known as 2-methoxybutanedioic acid, is a dicarboxylic acid featuring a succinic a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Physical Properties of Methoxysuccinic Acid

Methoxysuccinic acid, systematically known as 2-methoxybutanedioic acid, is a dicarboxylic acid featuring a succinic acid core functionalized with a methoxy group. As a chiral molecule, it holds potential as a building block in stereospecific synthesis, a field of critical importance in drug development and materials science.

This guide provides a comprehensive overview of the chemical structure and physicochemical properties of methoxysuccinic acid. For researchers and drug development professionals, a thorough understanding of these foundational characteristics is paramount for predicting molecular behavior, designing synthetic routes, and developing analytical methods. It is crucial to distinguish methoxysuccinic acid (C₅H₈O₅) from the more extensively studied methylsuccinic acid (C₅H₈O₄), which possesses a methyl group instead of a methoxy group at the C-2 position. Due to the limited availability of experimental data for methoxysuccinic acid, this guide will, where appropriate, draw principled comparisons to its methyl analogue to illustrate key concepts in structure and analysis, while clearly delineating between established and predicted properties.

Chemical Identity and Molecular Structure

A molecule's identity and three-dimensional structure dictate its function and reactivity. This section deconstructs the fundamental structural attributes of methoxysuccinic acid.

Nomenclature and Core Formula
  • Systematic IUPAC Name: 2-methoxybutanedioic acid

  • CAS Number: 1726-80-3[1]

  • Molecular Formula: C₅H₈O₅[1]

  • Molecular Weight: 148.11 g/mol [1]

The structure consists of a four-carbon butanedioic acid backbone. A methoxy group (-OCH₃) is attached to the second carbon (C-2), and the chain is terminated by two carboxylic acid groups (-COOH) at C-1 and C-4.

The Criticality of Stereoisomerism

The substitution at the C-2 position renders this carbon a stereocenter, meaning methoxysuccinic acid is a chiral molecule that exists as a pair of non-superimposable mirror images known as enantiomers: (R)-methoxysuccinic acid and (S)-methoxysuccinic acid.

Causality Insight: In drug development, the stereochemistry of a molecule is not a trivial detail. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the ability to synthesize and analyze enantiomerically pure forms of chiral building blocks like methoxysuccinic acid is a core requirement in modern medicinal chemistry.

Caption: Enantiomers of Methoxysuccinic Acid.

Physicochemical Properties

The physical properties of a compound govern its behavior in various environments, influencing everything from solubility in reaction solvents to absorption in biological systems. Experimental data for methoxysuccinic acid is sparse; therefore, the following table includes computed properties from authoritative databases, which serve as valuable estimations for experimental design.

PropertyValue / InformationSourceSignificance for Researchers
Molecular Weight 148.11 g/mol PubChem[1]Fundamental for all stoichiometric calculations in synthesis and analysis.
XLogP3 -0.8PubChem[1]The negative value indicates high hydrophilicity, suggesting good solubility in polar solvents like water and poor solubility in nonpolar organic solvents.
Hydrogen Bond Donors 2 (from -COOH groups)PubChem[1]Indicates the potential for strong intermolecular interactions, influencing melting point and solubility.
Hydrogen Bond Acceptors 5 (from C=O and -O- groups)PubChem[1]High acceptor count further supports strong interactions with polar and protic solvents.
pKa (Predicted) pKa₁ ≈ 2.9-3.5, pKa₂ ≈ 4.5-5.2EstimatedThe two carboxylic acid groups will have distinct pKa values. At physiological pH (~7.4), the molecule will be fully deprotonated and carry a charge of -2, impacting membrane permeability and interaction with biological targets.
Solubility No experimental data available. Predicted to be highly soluble in water.N/ACritical for designing aqueous-based reactions, purification methods (e.g., crystallization), and formulations for biological assays.
Melting Point No experimental data available.N/AAn essential parameter for purity assessment and for determining appropriate conditions for melt-based reactions or analysis.

Field-Proven Insight: The presence of two carboxylic acids and an ether oxygen makes methoxysuccinic acid significantly more polar than its analogue, methylsuccinic acid (XLogP3 ≈ -0.2).[2] This higher polarity suggests that researchers should prioritize polar solvents for reactions and purification. For techniques like reverse-phase HPLC, this high polarity implies that very little organic modifier may be needed in the mobile phase for elution, or that alternative chromatographic methods like HILIC (Hydrophilic Interaction Liquid Chromatography) may be more suitable for achieving good retention and separation.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is a non-negotiable step in any research workflow. While specific experimental spectra for methoxysuccinic acid are not widely published, its structure allows for the confident prediction of its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR (Proton NMR): Based on the structure, the following proton signals are expected:

    • -OCH₃ (Methoxy): A sharp singlet at ~3.3-3.8 ppm, integrating to 3 protons.

    • -CH₂- (Methylene): Two diastereotopic protons that will appear as a complex multiplet (likely an AB quartet further split by the adjacent CH), expected around 2.7-3.0 ppm, integrating to 2 protons.

    • -CH- (Methine): A multiplet (likely a triplet or doublet of doublets) around 4.0-4.4 ppm, integrating to 1 proton. The methoxy group's electron-withdrawing effect shifts this proton downfield compared to the methine in methylsuccinic acid.

    • -COOH (Carboxylic Acids): Two broad singlets, typically >10 ppm, which may exchange with D₂O. Their chemical shifts can be highly dependent on solvent and concentration.

  • ¹³C NMR (Carbon NMR): The five unique carbon atoms would produce five distinct signals:

    • -OCH₃: A signal around 50-60 ppm.

    • -CH₂-: A signal around 35-45 ppm.

    • -CH-: A signal around 70-80 ppm (shifted significantly downfield by the attached oxygen).

    • -COOH (C1 & C4): Two distinct signals in the 170-180 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and providing structural information through fragmentation patterns.

  • Electrospray Ionization (ESI): In negative ion mode, the expected parent ion would be the deprotonated molecule [M-H]⁻ at m/z 147.03. In positive ion mode, adducts like [M+H]⁺ (m/z 149.04) or [M+Na]⁺ (m/z 171.02) might be observed.

  • Fragmentation (MS/MS): Tandem MS on the [M-H]⁻ parent ion would likely show characteristic losses. A primary fragmentation would be the loss of CO₂ (44 Da) from one of the carboxylate groups, yielding a fragment at m/z 103. Further fragmentation could involve losses of water or parts of the methoxy group.

Self-Validating Protocol Design: A robust analytical workflow for identity confirmation would involve multiple, orthogonal techniques. The proposed workflow below ensures a high degree of confidence in the structure and purity of a synthesized batch of methoxysuccinic acid.

Caption: A self-validating analytical workflow for identity and purity confirmation.

Synthesis and Potential Applications

While no standardized, published synthesis for methoxysuccinic acid is readily available, its structure suggests plausible synthetic strategies based on established organic chemistry principles. One potential route could involve the α-hydroxylation of succinic acid followed by methylation of the resulting malic acid.

Relevance in Drug Development and Research

The utility of methoxysuccinic acid in the life sciences remains largely unexplored, presenting an opportunity for novel research. Based on the roles of similar small dicarboxylic acids, potential applications could include:

  • Chiral Building Block: Enantiomerically pure (R)- or (S)-methoxysuccinic acid could serve as a valuable starting material for the total synthesis of complex, biologically active molecules where the stereochemistry and oxygenation pattern are crucial for activity.[3]

  • Linker/Spacer in Prodrugs or Bioconjugates: The dicarboxylic acid functionality provides two points for covalent attachment, making it a candidate for use as a biodegradable linker to connect a drug molecule to a targeting moiety or to improve its pharmacokinetic properties.

  • Metabolic Probe: As an analogue of key metabolic intermediates like succinate and malate, methoxysuccinic acid could be used as a chemical probe to study the specificity and mechanism of enzymes involved in cellular metabolism, such as those in the Krebs cycle.

Expertise & Experience Perspective: The introduction of a methoxy group in place of a methyl group (as in methylsuccinic acid) or a hydroxyl group (as in malic acid) fundamentally alters the molecule's electronic and steric properties. The methoxy group is an electron-donating group by resonance but weakly electron-withdrawing by induction, and it removes the hydrogen-bond donating capability of a hydroxyl group. For drug development, this substitution could be used to fine-tune a lead compound's binding affinity to a target receptor, alter its metabolic stability by blocking a site of oxidation, or modify its cell permeability.

Conclusion

Methoxysuccinic acid is a chiral dicarboxylic acid with a well-defined structure but limited characterization in the scientific literature. Its high polarity, stereochemical complexity, and functional group handles suggest it could be a valuable, albeit underutilized, tool for medicinal chemists and researchers. This guide has outlined its core structural and predicted physicochemical properties, providing a foundational framework for future investigation. The true potential of methoxysuccinic acid will only be realized through experimental synthesis, thorough analytical characterization, and exploration of its utility as a chiral synthon and biological probe.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019016, Methoxysuccinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylsuccinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10349, Methylsuccinic acid. Retrieved from [Link]

Sources

Exploratory

An Inquiry into the Biosynthesis and Natural Occurrence of Methoxysuccinic Acid: A Technical Guide

Abstract Methoxysuccinic acid, a derivative of the Krebs cycle intermediate succinic acid, presents an intriguing subject for researchers in metabolic engineering and drug discovery. However, its natural occurrence and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methoxysuccinic acid, a derivative of the Krebs cycle intermediate succinic acid, presents an intriguing subject for researchers in metabolic engineering and drug discovery. However, its natural occurrence and dedicated biosynthetic pathways are not well-documented in publicly accessible scientific literature. This technical guide synthesizes available information on related metabolic pathways to propose plausible biosynthetic routes to methoxysuccinic acid. We will delve into the enzymatic machinery potentially involved, drawing parallels with the biosynthesis of analogous dicarboxylic acids. Furthermore, this guide will provide an overview of the known natural sources of closely related compounds, offering a foundation for future research into the identification and characterization of methoxysuccinic acid in natural systems. This document is intended for researchers, scientists, and drug development professionals seeking to explore the metabolic landscape of modified dicarboxylic acids.

Introduction: The Enigma of Methoxysuccinic Acid

Succinic acid is a central metabolite in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[1][2] Its simple C4 dicarboxylic acid structure makes it a versatile precursor for a wide range of industrially significant chemicals.[2] The functionalization of this backbone, for instance, through methylation to form methylsuccinic acid, can impart novel chemical properties. Methoxysuccinic acid, bearing a methoxy (-OCH3) group, represents a further step in this functionalization. However, unlike its methyl- and hydroxy- counterparts, methoxysuccinic acid is not a commonly reported natural product.

This guide aims to bridge this knowledge gap by postulating potential biosynthetic pathways based on established enzymatic reactions. We will explore the classes of enzymes capable of catalyzing the necessary transformations and examine the known natural sources of related dicarboxylic acids, providing a roadmap for the discovery and characterization of methoxysuccinic acid.

Proposed Biosynthetic Pathways to Methoxysuccinic Acid

The biosynthesis of methoxysuccinic acid from central metabolism would likely require two key enzymatic steps: hydroxylation of a succinic acid precursor followed by O-methylation. Two primary hypothetical pathways are proposed, originating from either succinic acid itself or a related unsaturated dicarboxylic acid.

Pathway A: Hydroxylation followed by O-Methylation of Succinic Acid

This pathway postulates the direct hydroxylation of succinic acid to form hydroxysuccinic acid (malic acid), which is then O-methylated.

Methoxysuccinic_Acid_Biosynthesis_A Succinyl_CoA Succinyl-CoA Succinic_Acid Succinic Acid Succinyl_CoA->Succinic_Acid Succinyl-CoA Synthetase Malic_Acid Malic Acid (Hydroxysuccinic Acid) Succinic_Acid->Malic_Acid Hydroxylase (e.g., Fumarase) Methoxysuccinic_Acid Methoxysuccinic Acid Malic_Acid->Methoxysuccinic_Acid O-Methyltransferase (OMT)

Caption: Hypothetical Biosynthesis Pathway A to Methoxysuccinic Acid.

Causality Behind Experimental Choices:

  • Hydroxylation: The conversion of succinic acid to malic acid is a well-known reaction in the TCA cycle, catalyzed by fumarase via the intermediate fumarate. While this is a reversible reaction, it establishes the plausibility of a hydroxylated succinate backbone. Alternatively, other hydroxylases could potentially act on succinic acid.

  • O-Methylation: The subsequent methylation of the hydroxyl group of malic acid would require an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). OMTs are a large and diverse family of enzymes known to methylate a wide variety of substrates, including hydroxylated carboxylic acids.[3][4][5]

Pathway B: Modification of an Unsaturated Precursor

This alternative pathway involves the modification of an unsaturated C4 dicarboxylic acid, such as fumaric or maleic acid.

Methoxysuccinic_Acid_Biosynthesis_B Fumaric_Acid Fumaric Acid Epoxysuccinic_Acid Epoxysuccinic Acid Fumaric_Acid->Epoxysuccinic_Acid Epoxidase Methoxysuccinic_Acid Methoxysuccinic Acid Epoxysuccinic_Acid->Methoxysuccinic_Acid Epoxide Hydrolase (with Methanolysis)

Caption: Hypothetical Biosynthesis Pathway B to Methoxysuccinic Acid.

Causality Behind Experimental Choices:

  • Epoxidation: The double bond of fumaric acid could be a target for an epoxidase, forming epoxysuccinic acid.

  • Epoxide Ring Opening: The subsequent opening of the epoxide ring by a methanol-utilizing epoxide hydrolase or a similar enzyme could introduce the methoxy group. While less common than hydration, enzymatic methanolysis of epoxides has been reported.

Key Enzymes and Their Characteristics

The successful biosynthesis of methoxysuccinic acid hinges on the activity of specific classes of enzymes.

Hydroxylases

A variety of hydroxylases could potentially introduce a hydroxyl group onto the succinic acid backbone. While fumarase represents an obvious candidate due to its role in the TCA cycle, other cytochrome P450 monooxygenases or dioxygenases could also be involved.

O-Methyltransferases (OMTs)

OMTs are crucial for the final step in the proposed Pathway A. These enzymes typically utilize S-adenosyl-L-methionine (SAM) as a methyl donor. Plant and microbial secondary metabolism are rich sources of OMTs with diverse substrate specificities.[3][4][5][6] For example, the enzyme FtpM from Aspergillus fumigatus has been shown to methylate dicarboxylic acids, demonstrating the enzymatic capability to modify this class of molecules.[7]

Enzyme ClassFunctionPotential SubstrateCofactorSource Examples
Hydroxylase Addition of a hydroxyl groupSuccinic Acid, Fumaric AcidNAD(P)H, O2Cytochrome P450s, Fumarase
O-Methyltransferase Transfer of a methyl group to a hydroxyl groupHydroxysuccinic Acid (Malic Acid)S-adenosyl-L-methionine (SAM)Plants, Fungi, Bacteria
Epoxidase Formation of an epoxide ringFumaric Acid, Maleic AcidNAD(P)H, O2Cytochrome P450s
Epoxide Hydrolase Opening of an epoxide ringEpoxysuccinic AcidH2O (or Methanol)Various organisms

A Comparative Look: Biosynthesis of 2-Methylsuccinic Acid

While information on methoxysuccinic acid is scarce, a novel biosynthetic pathway for 2-methylsuccinic acid has been engineered in E. coli.[8][9][10] This pathway provides valuable insights into the enzymatic logic of modifying a dicarboxylic acid backbone.

The engineered pathway starts from central metabolites pyruvate and acetyl-CoA and proceeds through the following steps:

  • Condensation: Pyruvate and acetyl-CoA are condensed by citramalate synthase (CimA) to produce (R)-citramalate.[8]

  • Dehydration: (R)-Citramalate is dehydrated to citraconate by isopropylmalate isomerase (LeuCD).[8]

  • Reduction: Citraconate is finally reduced to 2-methylsuccinic acid by an enoate reductase (ER).[8]

Methylsuccinic_Acid_Biosynthesis Pyruvate Pyruvate Citramalate (R)-Citramalate Pyruvate->Citramalate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citramalate Citramalate Synthase (CimA) Citraconate Citraconate Citramalate->Citraconate Isopropylmalate Isomerase (LeuCD) Methylsuccinic_Acid 2-Methylsuccinic Acid Citraconate->Methylsuccinic_Acid Enoate Reductase (ER)

Caption: Engineered Biosynthetic Pathway for 2-Methylsuccinic Acid.

This example highlights that novel pathways to modified dicarboxylic acids can be constructed by combining enzymes from different metabolic contexts.

Known Natural Sources of Related Dicarboxylic Acids

While the natural occurrence of methoxysuccinic acid remains to be confirmed, several related dicarboxylic acids are found in nature.

CompoundNatural Source(s)
Succinic Acid A universal intermediate in the TCA cycle, found in virtually all living organisms.[1][2] Also a product of fermentation in various bacteria.[2][11]
2-Methylsuccinic Acid Found in the plant Aloe africana and is a metabolite in human fluids.[12][13]
Itaconic Acid Produced by the fermentation of carbohydrates by fungi such as Aspergillus terreus.

The presence of these related compounds in nature suggests that the enzymatic machinery for modifying the succinic acid backbone exists and could potentially be adapted or discovered for the production of methoxysuccinic acid.

Experimental Protocols for Investigation

For researchers aiming to identify and characterize methoxysuccinic acid and its biosynthetic pathways, the following experimental workflows are recommended.

Protocol for Screening Natural Sources
  • Sample Collection and Preparation: Obtain samples from potential natural sources (e.g., plants, fungi, bacteria).

  • Extraction: Perform a solvent-based extraction (e.g., with methanol or ethyl acetate) to isolate small molecule metabolites.

  • Chromatographic Separation: Utilize High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the components of the extract.

  • Mass Spectrometry (MS) Analysis: Couple the chromatographic separation to a mass spectrometer to identify compounds based on their mass-to-charge ratio. Search for the expected mass of methoxysuccinic acid and its fragments.

  • NMR Spectroscopy: For promising candidates, purify the compound and perform Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Protocol for In Vitro Enzymatic Assays
  • Enzyme Expression and Purification: Clone the gene for a candidate enzyme (e.g., an OMT) into an expression vector and purify the recombinant protein.

  • Assay Setup: Prepare a reaction mixture containing the purified enzyme, the potential substrate (e.g., malic acid), the necessary cofactor (e.g., SAM), and a suitable buffer.

  • Reaction Incubation: Incubate the reaction at an optimal temperature for a defined period.

  • Product Analysis: Analyze the reaction mixture using HPLC or LC-MS to detect the formation of the expected product (methoxysuccinic acid).

Experimental_Workflow cluster_0 Screening Natural Sources cluster_1 Enzymatic Pathway Validation Sample_Collection Sample Collection Extraction Metabolite Extraction Sample_Collection->Extraction LC_MS LC-MS Analysis Extraction->LC_MS NMR NMR for Structure Confirmation LC_MS->NMR Gene_Cloning Gene Cloning & Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Detection Product Detection (LC-MS) Enzyme_Assay->Product_Detection

Caption: General Experimental Workflows.

Conclusion and Future Perspectives

The biosynthesis and natural occurrence of methoxysuccinic acid remain an open area of investigation. This guide has proposed plausible biosynthetic pathways based on known enzymatic reactions and provided a framework for future research. The exploration of microbial and plant genomes for novel hydroxylases and O-methyltransferases with activity on dicarboxylic acid substrates is a promising avenue for discovering the enzymes responsible for methoxysuccinic acid biosynthesis. Furthermore, a systematic screening of natural product extracts using advanced analytical techniques may yet reveal the presence of this intriguing molecule in nature. The elucidation of its biosynthetic pathway could pave the way for the metabolic engineering of microorganisms for the sustainable production of methoxysuccinic acid and its derivatives for various industrial and pharmaceutical applications.

References

  • Biosynthesis of the manumycin group antibiotics. (n.d.). Retrieved from [Link]

  • Establishing a novel biosynthetic pathway for 2-methylsuccinic acid in E. coli. (2017). ResearchGate. Retrieved from [Link]

  • Further studies on the biosynthesis of the manumycin-type antibiotic, asukamycin, and the chemical synthesis of protoasukamycin. (2004). PubMed. Retrieved from [Link]

  • Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. (2017). ResearchGate. Retrieved from [Link]

  • Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. (2018). PubMed. Retrieved from [Link]

  • Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. (2022). PMC. Retrieved from [Link]

  • Methylsuccinic acid | C5H8O4 | CID 10349. (n.d.). PubChem. Retrieved from [Link]

  • Biochemical and Genetic Insights into Asukamycin Biosynthesis. (2010). PMC. Retrieved from [Link]

  • Biochemical and genetic insights into asukamycin biosynthesis. (2010). PubMed. Retrieved from [Link]

  • Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. (2019). Journal of the American Chemical Society. Retrieved from [Link]

  • Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. (n.d.). PMC. Retrieved from [Link]

  • Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. (n.d.). PMC. Retrieved from [Link]

  • Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. (2022). PMC. Retrieved from [Link]

  • Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. (2003). PubMed. Retrieved from [Link]

  • Mycobacterial MMAR_2193 catalyzes O-methylation of diverse polyketide cores. (2022). PMC. Retrieved from [Link]

  • Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

  • Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. (n.d.). PMC. Retrieved from [Link]

  • Manuscript CARNELL Rev PA. (n.d.). University of Liverpool Repository. Retrieved from [Link]

  • Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. (2017). Journal of Biomaterials and Nanobiotechnology. Retrieved from [Link]

  • Establishing a novel biosynthetic pathway for 2-methylsuccinic acid in... (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference. (n.d.). PMC. Retrieved from [Link]

  • Naturally occurring ether-linked phosphatidylcholine activates phosphatidylinositol 3-kinase and stimulates cell growth. (1994). PubMed. Retrieved from [Link]

  • Succinic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Novel Characteristics of Succinate Coenzyme A (Succinate-CoA) Ligases: Conversion of Malate to Malyl-CoA and CoA-Thioester Formation of Succinate Analogues In Vitro. (n.d.). PMC. Retrieved from [Link]

  • Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. (2024). MDPI. Retrieved from [Link]

  • Catalytic Role of the Conformational Change in Succinyl-CoA:3-Oxoacid CoA Transferase on Binding CoA. (2010). Biochemistry. Retrieved from [Link]

  • METHYLENESUCCINIC ACID (ITACONIC ACID). (n.d.). Ataman Kimya. Retrieved from [Link]

  • Ether-linked lipids and their bioactive species. (n.d.). biyogok. Retrieved from [Link]

  • Discovery of Cortinarius O-methyltransferases for the heterologous production of dermolutein and physcion. (2025). Biotechnology for Biofuels and Bioproducts. Retrieved from [Link]

  • Modeling the Succinic Acid Bioprocess: A Review. (2022). MDPI. Retrieved from [Link]

  • Mid–Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects. (2024). ACS Publications. Retrieved from [Link]

  • Major metabolic pathways of succinic acid production. The numbers... (n.d.). ResearchGate. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Methoxysuccinic Acid

Introduction Methoxysuccinic acid, systematically known as 2-methoxybutanedioic acid, is a dicarboxylic acid that represents a key scaffold in various chemical and biological contexts. As a derivative of succinic acid, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methoxysuccinic acid, systematically known as 2-methoxybutanedioic acid, is a dicarboxylic acid that represents a key scaffold in various chemical and biological contexts. As a derivative of succinic acid, a central metabolite in the tricarboxylic acid (TCA) cycle, its structure is of significant interest to researchers in medicinal chemistry, materials science, and metabolic studies. The introduction of a methoxy group at the C2 position imparts chirality and distinct electronic properties, influencing its acidity, solubility, and interaction with biological targets.

For professionals in drug development and scientific research, a thorough understanding of the fundamental physicochemical properties of a molecule is paramount. Parameters such as molecular weight, acid dissociation constants (pKa), and thermodynamic characteristics govern a compound's behavior from benchtop synthesis to in vivo applications. These properties dictate formulation strategies, predict physiological disposition, and inform the design of molecular interactions.

This guide provides a comprehensive overview of the core physicochemical properties of methoxysuccinic acid. In light of the limited publicly available experimental data for this specific compound, this document emphasizes the robust methodologies and theoretical frameworks required for their determination. It is designed to serve as a practical resource for scientists, providing not only foundational knowledge but also detailed experimental protocols and the rationale behind them, empowering researchers to characterize this and similar molecules with confidence and precision.

Part 1: Fundamental Molecular Properties

A complete understanding of a molecule begins with its basic structural and physical characteristics. These foundational data points are essential for all subsequent experimental and computational work.

Chemical Structure and Isomerism

Methoxysuccinic acid possesses a chiral center at the C2 carbon, the point of substitution for the methoxy group. This gives rise to two enantiomers: (R)-2-methoxysuccinic acid and (S)-2-methoxysuccinic acid. The specific stereoisomer can significantly impact biological activity and receptor binding, making stereochemical control and characterization a critical aspect of its study.

The structure consists of a four-carbon butanedioic acid backbone with a methoxy (-OCH₃) group and two carboxylic acid (-COOH) functional groups.

Molecular Formula and Weight

The molecular formula and weight are indispensable for stoichiometric calculations in synthesis, preparing solutions of known molarity, and analytical characterization.

Molecular Formula: C₅H₈O₅

The molecular weight is calculated from the atomic weights of its constituent elements:

  • Carbon (C): 5 × 12.011 u

  • Hydrogen (H): 8 × 1.008 u

  • Oxygen (O): 5 × 15.999 u

This information is summarized in the table below.

PropertyValue
Molecular Formula C₅H₈O₅
Monoisotopic Mass 148.03717 u
Average Molecular Weight 148.11 g/mol

Part 2: Acid Dissociation and pKa

The pKa values of a molecule are critical determinants of its behavior in aqueous environments, including physiological systems. As a dicarboxylic acid, methoxysuccinic acid has two distinct ionization steps.

Theoretical Background

Methoxysuccinic acid features two carboxylic acid groups, which deprotonate sequentially. These equilibria are described by two distinct acid dissociation constants, Ka1 and Ka2, or more commonly, their logarithmic counterparts, pKa1 and pKa2.

  • First Dissociation (pKa1): H₂A ⇌ H⁺ + HA⁻

  • Second Dissociation (pKa2): HA⁻ ⇌ H⁺ + A²⁻

The pKa values are influenced by the molecule's structure. The electron-withdrawing inductive effect of the C2-methoxy group is expected to increase the acidity (lower the pKa) of the adjacent C1-carboxyl group compared to unsubstituted succinic acid (pKa1 ≈ 4.2, pKa2 ≈ 5.6). The proximity of the two carboxyl groups means the deprotonation of the first makes the second deprotonation less favorable due to electrostatic repulsion, resulting in pKa2 being higher than pKa1.

pKa Values of Methoxysuccinic Acid
ParameterValueSource
pKa1 Data not available; requires experimental determination.-
pKa2 Data not available; requires experimental determination.-

Given the absence of data, direct experimental determination is essential for any research or development application.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and directness. The protocol below outlines a self-validating system for this measurement.

Protocol: pKa Determination via Potentiometric Titration

  • System Preparation & Calibration (Self-Validation): a. Calibrate a high-resolution pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C). The temperature of the sample solution must be maintained and recorded. b. Prepare a standardized solution of a strong base titrant, typically ~0.1 M NaOH. The exact concentration must be determined by titrating against a primary standard like potassium hydrogen phthalate (KHP). c. Prepare the analyte solution by accurately weighing ~0.1 mmol of methoxysuccinic acid and dissolving it in a known volume (e.g., 50 mL) of degassed, deionized water. Degassing is crucial to remove dissolved CO₂, which can interfere with the titration of a weak acid.

  • Titration Procedure: a. Place the analyte solution in a temperature-controlled vessel and immerse the calibrated pH electrode and a magnetic stirrer. b. Add the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator. c. Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the second equivalence point (e.g., to pH 11-12).

  • Data Analysis: a. Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. b. Determine the two equivalence points (Vₑ₁ and Vₑ₂) from the points of maximum slope on the curve, often found by analyzing the first or second derivative of the plot. c. The pKa values are determined using the half-volume method:

    • pKa1 is the pH at the half-equivalence volume of the first proton (V = Vₑ₁ / 2).
    • pKa2 is the pH at the midpoint between the first and second equivalence points (V = Vₑ₁ + (Vₑ₂ - Vₑ₁) / 2).

Causality and Insights: This method's reliability stems from its direct measurement of proton activity (pH) as a function of added base. Using standardized reagents and a calibrated system ensures that the measured pH corresponds accurately to the chemical equilibrium in solution. The shape of the titration curve itself validates the presence of a diprotic acid.

Diagram: Workflow for pKa Determination

pKa_Workflow cluster_prep 1. Preparation & Calibration cluster_exp 2. Titration cluster_analysis 3. Data Analysis p1 Calibrate pH Meter (3-point calibration) p2 Standardize NaOH Titrant (vs. KHP) p3 Prepare Analyte Solution (Degassed DI Water) t1 Titrate Analyte with Standardized NaOH p3->t1 Proceed to Experiment t2 Record pH vs. Volume of Titrant t1->t2 a1 Plot Titration Curve (pH vs. Volume) t2->a1 Generate Data for Analysis a2 Determine Equivalence Points (Vₑ₁ and Vₑ₂) a1->a2 a3 Calculate pKa Values (Half-Volume Method) a2->a3 end end a3->end Final pKa₁, pKa₂

Caption: Workflow for pKa determination by Potentiometric Titration.

Part 3: Thermodynamic Properties

The thermodynamic profile of a molecule provides deep insights into its stability, solubility, and binding energetics. For drug development, these parameters are essential for predicting how a compound will interact with its biological target and behave during formulation.

Significance in Scientific Applications
  • Gibbs Free Energy of Formation (ΔGf°): Indicates the spontaneity of a molecule's formation from its elements and its relative stability.

  • Enthalpy of Formation (ΔHf°): The heat absorbed or released during the molecule's formation, crucial for reaction calorimetry and safety analysis.

  • Enthalpy of Solution (ΔHsol): Describes the heat change upon dissolving the compound, which is fundamental to understanding solubility.

  • Thermodynamics of Ionization (ΔH°ion, ΔS°ion): Decomposes the pKa into its enthalpic and entropic components, revealing the driving forces behind deprotonation. This is critical for understanding how binding affinity might change with temperature.

Available Thermodynamic Data

As with pKa, specific experimental thermodynamic data for methoxysuccinic acid is scarce in the public domain. The table below is presented as a template for data that would need to be determined experimentally. For context, studies on the dissolution of the parent compound, succinic acid, show it to be an enthalpy-driven process in some solvents[2].

Thermodynamic ParameterValueMethod
Enthalpy of Formation (ΔHf°) Data not availableBomb Calorimetry / Computation
Gibbs Free Energy of Formation (ΔGf°) Data not availableComputation / From ΔHf° and S°
Standard Entropy (S°) Data not availableAdiabatic Calorimetry / Computation
Enthalpy of Fusion (ΔHfus) Data not availableDifferential Scanning Calorimetry (DSC)
Heat Capacity (Cp) Data not availableDSC / Adiabatic Calorimetry
Methodologies for Thermodynamic Characterization

The lack of published data necessitates a focus on the primary experimental techniques used to generate a complete thermodynamic profile.

3.3.1 Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat evolved or absorbed during a binding event or reaction in solution. It is the gold standard for characterizing binding thermodynamics and can also be adapted for determining the thermodynamics of ionization.[3][4]

Protocol: Determining Thermodynamics of Ionization via ITC

  • Experimental Setup (Self-Validation): a. Prepare two buffer solutions with known, but different, ionization enthalpies (e.g., HEPES and Phosphate). b. Accurately prepare a solution of methoxysuccinic acid in one buffer and a solution of strong acid (e.g., HCl) of known concentration in the same buffer. c. Perform a control experiment by titrating the acid into the buffer alone to measure the heat of dilution, which will be subtracted from the main experiment.

  • Titration Procedure: a. Place the methoxysuccinic acid solution in the ITC sample cell at a constant temperature. b. Titrate the strong acid into the sample cell. As the pH is forced down, the carboxylate groups of methoxysuccinic acid will become protonated, generating a heat signal corresponding to the enthalpy of protonation (ΔH°ion = -ΔH°protonation). c. Repeat the experiment in the second buffer with a different ionization enthalpy.

  • Data Analysis: a. The observed enthalpy (ΔHobs) in each buffer is a sum of the intrinsic ionization enthalpy (ΔH°ion) and the buffer's ionization enthalpy (ΔHbuf): ΔHobs = ΔH°ion + nΔHbuf (where n is the number of protons exchanged with the buffer). b. By plotting ΔHobs versus ΔHbuf for the two different buffers, both ΔH°ion and n (which relates to the pKa) can be determined from the y-intercept and the slope, respectively.[5] c. With ΔG°ion (calculated from the pKa: ΔG° = -RTlnKa) and the newly measured ΔH°ion, the entropy of ionization (ΔS°ion) can be calculated: ΔG°ion = ΔH°ion - TΔS°ion

Causality and Insights: ITC provides a complete thermodynamic picture because it directly measures heat flow. By systematically varying buffer conditions, one can dissect the observed heat into the intrinsic contribution from the molecule of interest and the contribution from the surrounding medium. This separation is crucial for understanding the true molecular driving forces of the ionization process.[4][5]

Diagram: Workflow for ITC Characterization

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Thermodynamic Analysis p1 Prepare Analyte & Titrant in Buffer 1 (e.g., HEPES) p2 Prepare Analyte & Titrant in Buffer 2 (e.g., Phosphate) p3 Perform Control Titrations (Titrant into Buffer) t1 Titrate Strong Acid into Analyte Solution at 25°C p3->t1 Proceed to Experiment t2 Measure Heat Change (ΔHobs) for each buffer t1->t2 a1 Plot ΔHobs vs. ΔHbuf t2->a1 Generate Data for Analysis a2 Determine ΔH°ion (intercept) and n (slope) a1->a2 a3 Calculate ΔG°ion (from pKa) and ΔS°ion a2->a3 end end a3->end Complete Thermodynamic Profile (ΔG°, ΔH°, ΔS°)

Caption: Workflow for Thermodynamic Characterization using ITC.

3.3.2 Differential Scanning Calorimetry (DSC) and Solution Calorimetry

  • Differential Scanning Calorimetry (DSC): This technique is used to measure properties of solids, such as the melting point and the enthalpy of fusion (ΔHfus) . A sample is heated alongside a reference, and the difference in heat required to raise their temperature is measured. The area under the melting peak is directly proportional to ΔHfus. DSC can also be used to measure heat capacity (Cp) .

  • Solution Calorimetry: Measures the enthalpy of solution (ΔHsol) by directly measuring the heat change when a known amount of solid is dissolved in a known amount of solvent. This is critical for building thermodynamic models of solubility.[2]

Computational Approaches

When experimental data is unobtainable, computational chemistry provides powerful tools for estimation. Methods like Density Functional Theory (DFT) combined with continuum solvation models can be used to calculate thermodynamic properties such as ΔHf° and ΔGf°, as well as to predict pKa values.[6] These methods are most effective when benchmarked against experimental data from structurally related compounds.[7]

Conclusion

Methoxysuccinic acid is a molecule of significant scientific interest, yet its fundamental physicochemical properties remain largely uncharacterized in public literature. This guide has established its core molecular properties and, more importantly, has provided a detailed roadmap for their experimental determination. The pKa values, which govern the molecule's charge state, can be precisely determined using potentiometric titration. A complete thermodynamic profile, including the energetics of ionization and solution, can be elucidated using a combination of Isothermal Titration Calorimetry, Differential Scanning Calorimetry, and Solution Calorimetry.

For researchers and drug development professionals, the application of these robust, self-validating methodologies is not merely an academic exercise. It is a prerequisite for understanding molecular behavior, ensuring reproducibility, and ultimately, designing successful applications, whether in the formulation of a new therapeutic or the development of novel materials.

References

  • Feldkamp, R. F., & Tullar, B. F. (1954). 3-Methylthiophene. Organic Syntheses. DOI: 10.15227/orgsyn.034.0073. [Link]

  • Turnbull, W. B., & Daranas, A. H. (2003). On the use of isothermal titration calorimetry to characterize carbohydrate-protein interactions. Journal of the American Chemical Society, 125(48), 14859-14866. DOI: 10.1021/ja036166n. [Link]

  • García-Rovira, P., & Riva, F. (2021). Isothermal Titration Calorimetry: Theory and Practice. Seville, Spain: Institute for Plant Biochemistry and Photosynthesis (IBVF), CSIC-US. [Link]

  • Rehfeld, S. J. (1970). Direct determination of thiol pKa by isothermal titration microcalorimetry. Journal of the American Chemical Society, 92(13), 4093-4094. [Link]

  • Bian, X., & Tsao, R. (2020). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (158). DOI: 10.3791/61073. [Link]

  • Figueirido, F., Del Buono, G. S., & Levy, R. M. (1996). Prediction of pKa Shifts without Truncation of Electrostatic Interactions: An Explicit Solvent Calculation for Succinic Acid. The Journal of Physical Chemistry B, 100(13), 5374-5379. DOI: 10.1021/jp9528113. [Link]

  • Figueirido, F., Del Buono, G. S., & Levy, R. M. (1996). Prediction of pKa Shifts without Truncation of Electrostatic Interactions: An Explicit Solvent Calculation for Succinic Acid. Ron Levy Group. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-methylsuccinic acid. PubChem. Retrieved March 18, 2026, from [Link]

  • Blandamer, M. J., Cullis, P. M., & Engberts, J. B. F. N. (1998). Isothermal titration calorimetry. Journal of the Chemical Society, Faraday Transactions, 94(16), 2261-2267. [Link]

  • The Royal Society of Chemistry. (2015). Succinic acid in aqueous solution: electronic structure and solvation. [Link]

  • Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. Aalto University. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-316. [Link]

  • BioPchem. (2024). Thermodynamic Data & Tables. Retrieved March 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylsuccinic acid. PubChem. Retrieved March 18, 2026, from [Link]

  • Digital CSIC. (2023). Solubility study and thermodynamic modelling of succinic acid and fumaric acid in bio-based solvents. [Link]

  • Universidad de Zaragoza. (n.d.). Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. Retrieved March 18, 2026, from [Link]

  • ChemBK. (2024). (S)-2-methylsuccinic acid. Retrieved March 18, 2026, from [Link]

  • Flamholz, A., Noor, E., Bar-Even, A., & Milo, R. (2012). A Database of Thermodynamic Quantities for the Reactions of Glycolysis and the Tricarboxylic Acid Cycle. PLoS ONE, 7(3), e31725. DOI: 10.1371/journal.pone.0031725. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-2-methylsuccinic acid. PubChem. Retrieved March 18, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Biological Activity and Cytotoxicity of Methoxysuccinic Acid: A Predictive Analysis Based on Succinate Analogs

Preamble: Navigating the Uncharted Territory of Methoxysuccinic Acid To our fellow researchers, scientists, and drug development professionals, this guide ventures into the scientific landscape of methoxysuccinic acid. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Uncharted Territory of Methoxysuccinic Acid

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the scientific landscape of methoxysuccinic acid. It is critical to establish from the outset that dedicated, in-depth research on the specific in vitro biological activity and cytotoxicity of methoxysuccinic acid is not extensively present in the public domain as of the writing of this document. Therefore, this technical guide adopts a predictive and inferential approach. By examining the well-documented bioactivities of its parent compound, succinic acid, and closely related analogs, we can construct a scientifically robust framework for investigating methoxysuccinic acid. This document will serve as a comprehensive roadmap for initiating such studies, detailing the likely mechanisms of action, proposing rigorous experimental designs, and providing the technical protocols necessary for their execution. Our objective is to empower researchers with the foundational knowledge and practical tools to explore the potential of this novel compound.

The Succinate Backbone: A Foundation for Biological Activity

Succinic acid, a dicarboxylic acid, is a pivotal molecule in cellular metabolism. In its anionic form, succinate, it functions as a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, directly participating in ATP production[1]. Beyond its bioenergetic role, succinate has emerged as a critical signaling molecule, linking cellular metabolic states to the regulation of gene expression and cellular function[1]. This dual functionality provides a logical starting point for postulating the biological activities of methoxysuccinic acid. The introduction of a methoxy group (-OCH3) to the succinate backbone is anticipated to modulate its physicochemical properties, potentially altering its interaction with cellular targets and metabolic enzymes.

Postulated Biological Activities of Methoxysuccinic Acid

Based on the known functions of succinate and its derivatives, we can hypothesize several potential biological activities for methoxysuccinic acid that warrant in-depth in vitro investigation.

Modulation of Cellular Metabolism and Signaling

The structural similarity to succinate suggests that methoxysuccinic acid could interact with enzymes and receptors that recognize succinate. This could lead to:

  • Enzyme Inhibition: Succinic acid and its derivatives have been shown to inhibit various enzymes. For instance, succinic acid can inhibit cytochrome P450 enzymes like CYP3A4, CYP2D6, and CYP2C9[2]. Derivatives such as 2-benzyl-2-methylsuccinic acid have been evaluated as inhibitors for carboxypeptidase A[3]. It is plausible that methoxysuccinic acid could act as a competitive or non-competitive inhibitor of succinate dehydrogenase (SDH) or other succinate-binding enzymes.

  • Signaling Pathway Activation: Succinate can activate signaling pathways, including those involved in immune cell activation[1]. Amino acids, which share structural motifs with succinic acid derivatives, are known to activate mTORC2 via PI3K/Akt signaling[4]. Investigating whether methoxysuccinic acid can influence these or other signaling cascades is a key area of inquiry.

Potential Cytotoxic and Anti-proliferative Effects

The cellular environment of cancer cells, often characterized by altered metabolism, presents a potential target for succinate analogs.

  • Targeting Cancer Cell Metabolism: The Warburg effect describes the reliance of many cancer cells on glycolysis even in the presence of oxygen. Introducing a modified succinate molecule could disrupt the altered TCA cycle of cancer cells, leading to metabolic stress and cell death. Studies have shown that succinic acid can be toxic to breast cancer cells, with its cytotoxicity influenced by pH changes in the tumor microenvironment[5].

  • Induction of Apoptosis: Methoxyacetic acid (MAA), a related compound, has been shown to induce apoptosis and growth arrest in prostate cancer cells, particularly when combined with aminomethylphosphonic acid (AMPA)[6]. This suggests that methoxysuccinic acid could also possess pro-apoptotic properties.

A Framework for In Vitro Investigation: Experimental Design and Protocols

To systematically evaluate the biological activity and cytotoxicity of methoxysuccinic acid, a multi-tiered experimental approach is recommended. The following sections detail the key assays and a logical workflow for this investigation.

Experimental Workflow

The proposed workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic studies to elucidate the mode of action.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_signaling Phase 3: Signaling Pathway Analysis A Cell Viability Assays (e.g., MTT, CellTiter-Glo) B Apoptosis Assays (Annexin V/PI, Caspase Activity) A->B If cytotoxic C Cell Cycle Analysis A->C If anti-proliferative D Enzyme Inhibition Assays (e.g., SDH Activity) A->D Hypothesis-driven E Western Blotting (PI3K/Akt, mTOR pathways) B->E C->E F Metabolomic Analysis D->F

Caption: A tiered experimental workflow for characterizing methoxysuccinic acid.

Detailed Experimental Protocols

Principle: These assays provide a quantitative measure of cell health and are the first step in assessing cytotoxicity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of methoxysuccinic acid (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (the solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Table 1: Hypothetical Cell Viability Data for Methoxysuccinic Acid

Concentration (µM)Cell Line A (% Viability)Cell Line B (% Viability)
0 (Vehicle)100 ± 5.2100 ± 4.8
198 ± 4.999 ± 5.1
1095 ± 6.197 ± 4.5
5078 ± 7.385 ± 6.2
10052 ± 8.165 ± 7.9
50021 ± 5.535 ± 6.8

Principle: To determine if cell death is occurring via apoptosis, a programmed and controlled process.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with IC50 concentrations of methoxysuccinic acid determined from the viability assays for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Diagram: Apoptosis Detection by Annexin V/PI Staining

apoptosis_detection cluster_cell_states Cell Populations cluster_mechanism Mechanism Live Live Cells (Annexin V-, PI-) EarlyApop Early Apoptotic (Annexin V+, PI-) Live->EarlyApop PS Exposure LateApop Late Apoptotic/Necrotic (Annexin V+, PI+) EarlyApop->LateApop Membrane Damage Necrotic Necrotic (Annexin V-, PI+) PS Phosphatidylserine (PS) Translocation PS->EarlyApop Membrane Membrane Permeabilization Membrane->LateApop Membrane->Necrotic

Caption: Distinguishing cell populations in an Annexin V/PI apoptosis assay.

Principle: To directly measure the effect of methoxysuccinic acid on the activity of a specific enzyme, such as succinate dehydrogenase (SDH).

Protocol: SDH Activity Assay

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest.

  • Assay Buffer: Prepare an assay buffer containing phosphate buffer, a substrate (succinate), and an electron acceptor (e.g., DCPIP).

  • Inhibitor Incubation: Pre-incubate the isolated mitochondria with varying concentrations of methoxysuccinic acid.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Spectrophotometric Measurement: Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

  • Data Analysis: Calculate the rate of the reaction and determine the inhibitory constant (Ki) of methoxysuccinic acid.

Postulated Signaling Pathways and Mechanistic Insights

The biological effects of methoxysuccinic acid are likely mediated through the modulation of key signaling pathways.

The PI3K/Akt/mTOR Pathway

Amino acids are known to activate the mTORC1 and mTORC2 complexes, which are central regulators of cell growth, proliferation, and survival[4][7][8]. Given the structural similarities, methoxysuccinic acid could potentially influence this pathway.

Diagram: Potential Interaction of Methoxysuccinic Acid with the PI3K/Akt/mTOR Pathway

mtor_pathway GF Growth Factors PI3K PI3K GF->PI3K MSA Methoxysuccinic Acid (Hypothesized) MSA->PI3K ? Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival Akt->CellGrowth mTORC2 mTORC2 mTORC2->Akt mTORC1->CellGrowth

Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway by methoxysuccinic acid.

Experimental Validation: Western blotting can be used to probe the phosphorylation status of key proteins in this pathway, such as Akt (at Ser473 and Thr308) and S6 kinase (a downstream target of mTORC1), in response to methoxysuccinic acid treatment.

Conclusion and Future Directions

While direct experimental data on methoxysuccinic acid remains to be established, this guide provides a comprehensive, scientifically-grounded framework for its investigation. By leveraging our understanding of succinate and its analogs, we have outlined the most probable biological activities and the experimental strategies to validate them. The proposed workflow, from initial cytotoxicity screening to detailed mechanistic studies of enzyme inhibition and signaling pathway modulation, offers a clear path forward. The potential for methoxysuccinic acid to act as a modulator of cellular metabolism and signaling makes it a compound of significant interest, particularly in the context of diseases with metabolic dysregulation, such as cancer. The protocols and conceptual frameworks presented herein are intended to catalyze and guide future research in this promising area.

References

  • Metwally, K., Gomes, A. P., & Sinclair, D. A. (2018). Biochemical mechanisms involved in monomethyl succinate-induced insulin secretion. PubMed. [Link]

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  • Mohammadi, H., Heidari, R., Niknezhad, S. V., Jamshidzadeh, A., & Farjadian, F. (2020). In vitro and in vivo Evaluation of Succinic Acid-Substituted Mesoporous Silica for Ammonia Adsorption: Potential Application in the Management of Hepatic Encephalopathy. International Journal of Nanomedicine. [Link]

  • Worsley, C. M., & Veale, R. B. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE. [Link]

  • Kim, D. H., & Kim, K. B. (1998). 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation. PubMed. [Link]

  • Kato, T. A., & Roberson, R. S. (2022). Apoptosis Detection Assays. PubMed. [Link]

  • Li, Y., Liu, J., & Zhang, Y. (2015). Aminomethylphosphonic Acid and Methoxyacetic Acid Induce Apoptosis in Prostate Cancer Cells. MDPI. [Link]

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  • Wang, X., Fan, Y., & Liu, Y. (2019). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. PMC. [Link]

  • de Oliveira, R. B., de Lima, D. P., & da Silva, A. C. G. (2015). Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. PMC. [Link]

  • Tran, T. H. M., & Le, P. H. (2024). Influence of pH on the Cytotoxic Activity of Organic Acids against Breast Cancer Cells. ResearchGate. [Link]

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  • Oliĭnyk, S. A., & Mezentsev, S. V. (2013). [Mechanisms of actoprotective action of succinic acid's derivatives]. PubMed. [Link]

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  • Rudolf, B., & Szymańska, K. (2025). Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. MDPI. [Link]

  • Tato, I., & Bartrons, R. (2011). Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling. PMC. [Link]

  • Ryall, J. G. (2016). Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo. Victoria University Research Repository. [Link]

  • Wikipedia. (n.d.). Succinic acid. Wikipedia. [Link]

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  • Li, Z., & Liu, G. (2020). Establishing a novel biosynthetic pathway for 2-methylsuccinic acid in E. coli. ResearchGate. [Link]

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  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-Methylsuccinic acid. Chemos GmbH&Co.KG. [Link]

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Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Properties and UV-Vis Absorption of Methoxysuccinic Acid

This guide provides a comprehensive technical overview of the spectroscopic properties of methoxysuccinic acid, with a primary focus on its characterization by UV-Vis absorption spectroscopy. Designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the spectroscopic properties of methoxysuccinic acid, with a primary focus on its characterization by UV-Vis absorption spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate a thorough understanding and application of spectroscopic techniques in the analysis of this compound.

Introduction: The Molecular Context of Methoxysuccinic Acid

Methoxysuccinic acid (C₅H₈O₅) is a dicarboxylic acid derivative characterized by a methoxy group at the 2-position of the butanedioic acid backbone[1]. Its structure, while seemingly simple, presents specific spectroscopic characteristics that are crucial for its identification, purity assessment, and quantification. As with related small organic acids, its utility in various research and development sectors, including as a potential building block in pharmaceutical synthesis, necessitates a robust understanding of its analytical profile. This guide will delve into the core spectroscopic methods for its characterization, with a particular emphasis on UV-Vis spectroscopy due to its accessibility and utility in concentration determination.

UV-Vis Absorption Spectroscopy: A Theoretical and Practical Examination

The electronic absorption properties of a molecule in the ultraviolet and visible regions are dictated by the types of electronic transitions that can be induced by photon absorption. For saturated organic compounds containing heteroatoms with non-bonding electrons, such as the oxygen atoms in the carboxylic acid and methoxy groups of methoxysuccinic acid, the primary electronic transition observed is the n→π* (non-bonding to anti-bonding pi) transition.

The Chromophore of Methoxysuccinic Acid

The principal chromophore in methoxysuccinic acid is the carboxyl group (-COOH). This functional group contains a carbonyl (C=O) double bond and a hydroxyl (-OH) group. The oxygen atoms of the carbonyl and hydroxyl moieties possess non-bonding electrons (n-electrons), and the carbonyl double bond has a π-electron system. The electronic transition of lowest energy for this system is the promotion of a non-bonding electron to an anti-bonding π* orbital.

General principles of UV-Vis spectroscopy for carboxylic acids indicate that this n→π* transition results in a weak absorption band at lower wavelengths, typically in the range of 200–215 nm[2][3]. The molar absorptivity (ε) for this transition is generally low, often less than 100 M⁻¹cm⁻¹[2]. For the parent compound, succinic acid, a maximum absorption (λmax) in water has been reported at 208 nm[4]. Given the structural similarity, it is anticipated that methoxysuccinic acid will exhibit a comparable λmax in the far-UV region. The presence of the methoxy group, an auxochrome, is not expected to significantly shift the λmax into a more accessible region, as it does not extend the conjugation of the carboxyl chromophore.

Solvent Effects on UV-Vis Absorption

The polarity of the solvent can influence the position and intensity of the n→π* transition. In polar, protic solvents, the non-bonding electrons of the carbonyl oxygen can engage in hydrogen bonding. This interaction stabilizes the non-bonding orbital, increasing the energy required for the n→π* transition. Consequently, a hypsochromic (blue) shift to a shorter wavelength is often observed in polar solvents compared to non-polar solvents. When conducting UV-Vis analysis of methoxysuccinic acid, the choice of solvent is therefore a critical parameter that must be controlled and reported. For many applications, high-purity water or buffer solutions are suitable, but care must be taken to use UV-transparent solvents, especially when measuring below 230 nm[5][6].

Experimental Protocol: UV-Vis Spectroscopic Analysis of Methoxysuccinic Acid

The following protocol outlines a robust, self-validating methodology for obtaining the UV-Vis absorption spectrum of methoxysuccinic acid. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the experimental design.

Materials and Instrumentation
  • Analyte: High-purity methoxysuccinic acid

  • Solvent: UV-grade water, ethanol, or other appropriate UV-transparent solvent

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning in the far-UV region (e.g., 190-400 nm).

  • Cuvettes: A matched pair of quartz cuvettes (1 cm path length). Glass or plastic cuvettes are not suitable as they absorb strongly in the far-UV range.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of methoxysuccinic acid (e.g., 10 mg) using an analytical balance.

    • Quantitatively transfer the solid to a volumetric flask (e.g., 100 mL).

    • Dissolve the solid in the chosen solvent and dilute to the mark. This creates a stock solution of known concentration. The rationale for a stock solution is to enable accurate serial dilutions and to minimize weighing errors.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations. This is crucial for establishing a calibration curve to verify that Beer-Lambert's Law is obeyed.

  • Instrument Setup and Baseline Correction:

    • Power on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 190-400 nm).

    • Fill both the sample and reference cuvettes with the solvent blank.

    • Perform a baseline correction. This step electronically subtracts the absorbance of the solvent and the cuvettes, ensuring that the final spectrum represents only the absorbance of the analyte[7].

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the lowest concentration standard before filling it with that standard. This rinsing step prevents dilution errors.

    • Place the sample cuvette in the sample holder and acquire the absorption spectrum.

    • Repeat this process for all prepared standards, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting the absorbance at λmax against the concentration of the standards.

    • Perform a linear regression analysis on the calibration curve. A high coefficient of determination (R² > 0.99) validates the method's linearity over the tested concentration range.

Visualization of the Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_instrument Spectrophotometer Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Analyte dissolve 2. Dissolve & Create Stock weigh->dissolve dilute 3. Serial Dilutions dissolve->dilute measure 6. Measure Standards dilute->measure Working Standards setup 4. Set Wavelength Range baseline 5. Run Solvent Baseline setup->baseline baseline->measure Corrected Measurement spectrum 7. Record Spectra measure->spectrum find_lambda 8. Identify λmax spectrum->find_lambda Absorbance Data calibrate 9. Plot Calibration Curve find_lambda->calibrate validate 10. Validate Linearity (R²) calibrate->validate

Caption: Workflow for quantitative UV-Vis analysis of methoxysuccinic acid.

Complementary Spectroscopic Techniques

While UV-Vis spectroscopy is valuable for quantification, a comprehensive characterization of methoxysuccinic acid relies on the integration of data from other spectroscopic methods.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. For a carboxylic acid like methoxysuccinic acid, two highly characteristic absorptions are expected:

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding between the carboxylic acid groups[2][3].

  • C=O Stretch: A strong, sharp absorption band typically found between 1710 and 1760 cm⁻¹. The exact position depends on whether the acid exists as a monomer or a hydrogen-bonded dimer, with the dimer form absorbing at a lower frequency (around 1710 cm⁻¹)[2].

For the related compound, methylsuccinic acid, IR spectra are available and show these characteristic features[8][9][10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of methoxysuccinic acid would be expected to show distinct signals for the methoxy protons (-OCH₃), the methine proton (-CH-), the methylene protons (-CH₂-), and the acidic carboxylic acid protons (-COOH). The chemical shift of the carboxylic acid proton is typically highly deshielded, appearing far downfield (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule, with the carbonyl carbons of the carboxylic acid groups appearing at the most downfield positions.

Spectral data for methylsuccinic acid in various deuterated solvents are publicly available and can serve as a reference for interpreting the spectrum of methoxysuccinic acid[11][12][13][14].

Summary of Spectroscopic Properties

The following table summarizes the expected and known spectroscopic data for methoxysuccinic acid and its close structural analogs.

Spectroscopic TechniqueFeatureExpected/Reported Value for Methoxysuccinic Acid & AnalogsReference(s)
UV-Vis Spectroscopy λmax (n→π*)~200-215 nm in polar solvents[2][3][4]
Molar Absorptivity (ε)Weak (< 100 M⁻¹cm⁻¹)[2]
Infrared (IR) Spectroscopy O-H Stretch (Carboxylic Acid)Broad, 2500-3300 cm⁻¹[2][3]
C=O Stretch (Carboxylic Acid)Strong, ~1710-1760 cm⁻¹[2]
¹H NMR Spectroscopy -COOH Proton>10 ppm[11][12][13][14]
-OCH₃ Protons~3.5-4.0 ppmGeneral Chemical Shift
¹³C NMR Spectroscopy C=O Carbons>170 ppm[14]

Conclusion

The spectroscopic characterization of methoxysuccinic acid is a multi-faceted process that leverages the strengths of several analytical techniques. UV-Vis spectroscopy, while limited by the molecule's lack of a strong chromophore, provides a reliable method for quantification when performed in the far-UV region with careful experimental control. For unambiguous structural elucidation and confirmation, IR and NMR spectroscopy are indispensable. The integrated application of these methods, grounded in a solid understanding of the underlying physical principles and experimental best practices, enables the robust and reliable analysis required in modern research and development environments.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10349, Methylsuccinic acid. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950476, (S)-(-)-Methylsuccinic Acid. Retrieved from [Link][14]

  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link][2]

  • Takeoka, Y. (1966). The Infrared Spectra of Sublimed Methylsuccinic Acid. Bulletin of the Chemical Society of Japan, 39(3), 625-626. Retrieved from [Link][15]

  • POWER Laboratory. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Carboxine. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019016, Methoxysuccinic acid. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1110, Succinic Acid. Retrieved from [Link][4]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Succinic Acid. Retrieved from [Link][6]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of Methoxysuccinic Acid Derivatives: Advanced Protocols and Mechanistic Insights

Executive Summary Methoxysuccinic acid and its ester derivatives are indispensable chiral building blocks in the total synthesis of complex natural products (e.g., cystobactamids, tropane alkaloids) and active pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxysuccinic acid and its ester derivatives are indispensable chiral building blocks in the total synthesis of complex natural products (e.g., cystobactamids, tropane alkaloids) and active pharmaceutical ingredients[1][2]. The stereocontrolled introduction of a methoxy group at the α-position of a succinate backbone dictates the spatial orientation of downstream molecular scaffolds, effectively transferring chirality without the need for late-stage resolution[1].

This Application Note details two orthogonal, highly enantioselective methodologies for synthesizing these derivatives: Transition-Metal Catalyzed Asymmetric Hydrogenation and Organocatalytic Oxa-Michael Addition . Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind reaction parameters and provides self-validating protocols to ensure reproducibility and high enantiomeric excess (ee).

Mechanistic Rationale & Pathway Selection

The synthesis of enantiopure methoxysuccinates traditionally relied on the resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries. Modern catalytic approaches offer superior atom economy, scalability, and stereocontrol.

  • Asymmetric Hydrogenation : This strategy utilizes a prochiral unsaturated precursor, such as dimethyl 2-methoxyfumarate or diethyl 2-methylenesuccinate[1]. A chiral transition metal complex—typically Rh(I) coordinated with a C2​ -symmetric phosphine ligand like (R,R) -Me-DuPhos—creates a sterically demanding chiral pocket. The catalyst coordinates to the alkene and directs the delivery of hydrogen exclusively to one enantioface, yielding the product with near-perfect stereoselectivity[1][2].

  • Organocatalytic Oxa-Michael Addition : This pathway employs an N -aryl maleimide as a Michael acceptor. A bifunctional organocatalyst (e.g., a cinchona alkaloid-derived squaramide) simultaneously activates the maleimide via hydrogen bonding and the methanol nucleophile via general base catalysis. This dual-activation orchestrates a highly enantio-controlled attack, overcoming the inherently poor nucleophilicity of alcohols and the reversibility of the oxa-Michael addition[3][4].

G SM1 Dimethyl 2-Methoxyfumarate (Prochiral Alkene) Cat1 Rh(I)-(R,R)-Me-DuPhos Asymmetric Hydrogenation (H2, 5 atm) SM1->Cat1 SM2 N-Aryl Maleimide (Michael Acceptor) Cat2 Bifunctional Organocatalyst Oxa-Michael Addition (MeOH, Base) SM2->Cat2 Prod1 Dimethyl (S)-2-Methoxysuccinate (>98% ee) Cat1->Prod1 Prod2 (S)-Methoxysuccinimide Derivative (>95% ee) Cat2->Prod2 Downstream Hydrolysis & Derivatization (Chiral Synthons) Prod1->Downstream Prod2->Downstream

Enantioselective pathways for methoxysuccinic acid derivatives via hydrogenation and Michael addition.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Objective : Synthesis of Dimethyl (S) -2-methoxysuccinate from dimethyl 2-methoxyfumarate.

Reagents & Materials
  • Substrate : Dimethyl 2-methoxyfumarate (10 mmol)

  • Catalyst : [Rh(COD)( (R,R) -Me-DuPhos)]BF₄ (1 mol%)

  • Solvent : Anhydrous, degassed methanol (20 mL)

  • Gas : High-purity Hydrogen ( H2​ ) gas

Step-by-Step Methodology
  • Preparation & Degassing : In a nitrogen-filled glovebox, dissolve dimethyl 2-methoxyfumarate in 20 mL of anhydrous methanol.

    • Causality: Methanol must be subjected to three freeze-pump-thaw cycles prior to use. Trace oxygen irreversibly oxidizes the electron-rich phosphine ligand (DuPhos), leading to catalyst deactivation and catastrophic drops in conversion.

  • Catalyst Addition : Add[Rh(COD)( (R,R) -Me-DuPhos)]BF₄ (0.1 mmol, 1 mol%) to the solution. The mixture will take on a characteristic orange/red hue. Transfer the solution to a stainless-steel high-pressure hydrogenation autoclave.

  • Hydrogenation : Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel with H2​ gas three times (pressurize to 2 atm, then vent), and finally pressurize to 5 atm. Stir vigorously at 25°C for 12 hours.

    • Causality: Maintaining 5 atm of H2​ ensures rapid oxidative addition of hydrogen to the metal center. Because alkene binding is reversible, high hydrogen pressure drives the kinetic resolution forward, preventing alkene dissociation that could erode the enantiomeric excess.

  • Workup : Safely vent the H2​ gas. Concentrate the mixture under reduced pressure. Pass the crude residue through a short silica plug (EtOAc/Hexane 1:4) to remove the rhodium catalyst.

Protocol 2: Enantioselective Organocatalytic Oxa-Michael Addition

Objective: Synthesis of (S)

N -Phenyl-3-methoxysuccinimide.
Reagents & Materials
  • Substrate : N -Phenylmaleimide (5 mmol)

  • Nucleophile : Anhydrous Methanol (10 mmol)

  • Catalyst : Bifunctional Cinchona-derived Squaramide Catalyst (5 mol%)

  • Solvent : Anhydrous Toluene (15 mL)

Step-by-Step Methodology
  • Reaction Setup : In a flame-dried Schlenk flask under argon, dissolve N -phenylmaleimide (5 mmol) and the squaramide catalyst (0.25 mmol) in 15 mL of anhydrous toluene.

  • Nucleophile Addition : Cool the reaction mixture to -20°C using a cryocooler. Dropwise add anhydrous methanol (10 mmol).

    • Causality: The oxa-Michael reaction is notoriously reversible[4]. Lowering the temperature to -20°C serves a dual purpose: it suppresses the uncatalyzed, racemic background reaction, and it entropically favors the highly ordered hydrogen-bonding transition state between the catalyst, maleimide, and methanol, thereby maximizing enantioselectivity.

  • Incubation : Stir the mixture at -20°C for 48 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:3) until complete consumption of the maleimide is observed.

  • Quenching & Workup : Quench the reaction strictly at -20°C by adding 5 mL of 1M HCl.

    • Causality: Because the product can undergo base-catalyzed retro-oxa-Michael degradation[4], acidic quenching protonates the basic moiety of the bifunctional catalyst, instantly halting the equilibrium and locking the kinetic product in place. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data & Analytics

The following table summarizes the comparative metrics of both methodologies to aid in process selection:

MetricAsymmetric HydrogenationOxa-Michael Addition
Typical Yield > 98%85 - 92%
Enantiomeric Excess (ee) > 99%92 - 96%
Catalyst Loading 0.1 - 1.0 mol%5.0 - 10.0 mol%
Atom Economy 100%100%
Scalability Excellent (Multi-kilogram)Good (Gram scale)
Primary Limitation Requires high-pressure equipmentLonger reaction times; reversible

Self-Validating Systems & Quality Control

To ensure the integrity of the synthesized methoxysuccinic acid derivatives, the following self-validating analytical checks must be performed:

  • Conversion Validation (NMR) : For Protocol 1, 1 H NMR (CDCl₃) must show the complete disappearance of the vinylic proton of the fumarate precursor (~5.3 ppm) and the emergence of the characteristic AMX spin system of the succinate backbone (multiplets between 2.6 - 3.0 ppm and a doublet of doublets for the α-methoxy proton around 4.1 ppm).

  • Enantiomeric Purity (Chiral HPLC) : The ee must be determined via High-Performance Liquid Chromatography using a chiral stationary phase (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).

    • Control Requirement: Always run a racemic standard (synthesized via an achiral catalyst like Pd/C for hydrogenation, or DBU for the oxa-Michael addition) to accurately establish the retention times of both the (R) and (S) enantiomers prior to analyzing the asymmetric batch.

References

  • Benchchem. "Diethyl (S)-2-methoxysuccinate | 77325-99-6". Benchchem.
  • Chemical Society Reviews. "Enantioselective synthesis of molecules with multiple stereogenic elements". RSC Publishing.
  • The Journal of Organic Chemistry. "Domino Michael/Oxa-Michael Reactions of the Unsymmetric Double Michael Acceptor". ACS Publications.
  • ResearchGate. "A novel and versatile method for the enantioselective syntheses of tropane alkaloids". ResearchGate.

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Application

Application Note: Comprehensive 1H and 13C NMR Characterization of Methoxysuccinic Acid

Introduction: The Role of NMR in the Structural Elucidation of Methoxysuccinic Acid Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive analytical technique for the structural elucidati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of NMR in the Structural Elucidation of Methoxysuccinic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive analytical technique for the structural elucidation of organic molecules.[1][2] For a molecule such as methoxysuccinic acid, a dicarboxylic acid derivative with a stereocenter, NMR provides a detailed roadmap of its atomic framework. Through ¹H NMR, we can probe the electronic environment of each proton, revealing their connectivity through spin-spin coupling.[3] Complementarily, ¹³C NMR, often enhanced by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), offers a direct count of non-equivalent carbon atoms and identifies their type (CH₃, CH₂, CH, or quaternary C).[4][5][6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of methoxysuccinic acid using ¹H and ¹³C NMR spectroscopy. We will delve into the causality behind experimental choices, present validated protocols, and offer a detailed interpretation of the expected spectral data.

Methodology: From Sample Preparation to Data Acquisition

A high-quality NMR spectrum is contingent upon meticulous sample preparation.[9][10][11] The following protocol is designed to yield optimal results for methoxysuccinic acid.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Characterization prep1 Weigh 5-25 mg (¹H) or 50-100 mg (¹³C) of methoxysuccinic acid prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Filter solution into a high-quality NMR tube prep2->prep3 prep4 Cap and label the tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C and DEPT-135 spectra acq3->acq4 proc1 Fourier transform raw data acq4->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Calibrate chemical shifts (ref. solvent peak) proc2->proc3 proc4 Integrate ¹H signals and analyze coupling patterns proc3->proc4 proc5 Assign ¹³C and DEPT signals proc4->proc5 output1 Correlate ¹H and ¹³C data proc5->output1 output2 Confirm molecular structure output1->output2

Figure 1: A comprehensive workflow for the NMR characterization of methoxysuccinic acid.

Protocol for Sample Preparation
  • Analyte Quantity: For ¹H NMR, weigh approximately 5-25 mg of methoxysuccinic acid.[9][11][12] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[12]

  • Solvent Selection: Methoxysuccinic acid is a polar molecule with two carboxylic acid groups. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual proton signal (around 2.50 ppm) is unlikely to overlap with analyte signals.[13] Deuterium oxide (D₂O) is another option; however, it will cause the exchange and disappearance of the acidic carboxylic acid proton signals.[14]

  • Dissolution and Filtration: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[12] To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a pipette with a small plug of glass wool into a clean, high-quality NMR tube (e.g., Wilmad or Norell).[9][11] This removes any particulate matter.[9][10]

  • Final Steps: Securely cap the NMR tube and label it clearly with a permanent marker.[9]

Protocol for NMR Data Acquisition

These protocols are based on a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Experiment: Standard single-pulse proton experiment.

  • Spectral Width: 12-16 ppm to ensure all signals, including the broad carboxylic acid protons, are captured.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration if quantitation is required.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

¹³C{¹H} NMR Acquisition (Proton-Decoupled):

  • Experiment: Standard single-pulse carbon experiment with proton broadband decoupling.

  • Spectral Width: 0-200 ppm, a typical range for most organic molecules.[15]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 256-1024 scans, or more, depending on the sample concentration, due to the low natural abundance of ¹³C.[3]

DEPT-135 Acquisition:

  • Experiment: Distortionless Enhancement by Polarization Transfer with a final 135° pulse.

  • Parameters: Typically run with parameters similar to the standard ¹³C experiment. The DEPT-135 experiment provides information about the multiplicity of each carbon atom.[4][5][6][7][8]

Data Interpretation: Decoding the Spectra of Methoxysuccinic Acid

The interpretation of NMR spectra involves analyzing chemical shifts, integration (for ¹H), and splitting patterns to piece together the molecular structure.

C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 H_A HA H_B HB H_C HC H_Me H_Me

Figure 2: Structure of methoxysuccinic acid with atom numbering for NMR assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of methoxysuccinic acid is expected to show four distinct signals, plus a broad signal for the two carboxylic acid protons.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
-COOH 10.0 - 13.0Broad Singlet2HCarboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and chemical exchange.
HA 4.1 - 4.4Doublet of Doublets (dd)1HThis methine proton is deshielded by both the adjacent carboxylic acid group and the methoxy group. It is coupled to the two diastereotopic protons on the adjacent carbon (HB and HC).
-OCH₃ 3.6 - 3.8Singlet3HMethoxy group protons are in a relatively shielded environment and do not couple with other protons, resulting in a singlet.
HB, HC 2.7 - 3.0Doublet of Doublets (dd) each2HThese methylene protons are adjacent to a carboxylic acid group. They are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and will appear as separate signals, each coupled to HA and to each other (geminal coupling).

Causality of Splitting Patterns:

  • HA (dd): This proton "sees" two different neighboring protons, HB and HC. The coupling to HB will split the signal into a doublet, and the coupling to HC will split each of those lines again, resulting in a doublet of doublets.

  • HB and HC (dd): Each of these protons is coupled to HA and to each other. For example, HB is split into a doublet by HA, and each of these lines is further split into a doublet by HC, resulting in a doublet of doublets. The same applies to HC.

¹³C NMR and DEPT-135 Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, as all carbon atoms are in unique chemical environments.

Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale for Assignment
C1, C4 172 - 178No SignalCarboxylic acid carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum. As they are quaternary, they will not appear in the DEPT-135 spectrum.
C2 75 - 80Positive (CH)This methine carbon is bonded to an electronegative oxygen atom, causing a significant downfield shift. It will appear as a positive signal in the DEPT-135 spectrum.
C5 55 - 60Positive (CH₃)The methoxy carbon is in a typical range for carbons singly bonded to oxygen. It will appear as a positive signal in the DEPT-135 spectrum.
C3 35 - 40Negative (CH₂)This methylene carbon is adjacent to a carbonyl group, causing a downfield shift from a typical alkane. It will appear as a negative signal in the DEPT-135 spectrum, which is characteristic of CH₂ groups.[4][5][6]

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm assignments, two-dimensional (2D) NMR techniques are invaluable.[16][17]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[17] For methoxysuccinic acid, a COSY spectrum would show cross-peaks between HA and both HB and HC, as well as between HB and HC, confirming their connectivity.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between HA and C2, HB/HC and C3, and the methoxy protons with C5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds.[18][19] For instance, the methoxy protons (-OCH₃) would show a correlation to the C2 carbon, providing definitive proof of the methoxy group's location.

Conclusion

The combined application of ¹H, ¹³C, and DEPT NMR spectroscopy provides a powerful and definitive method for the structural characterization of methoxysuccinic acid. By carefully preparing the sample and systematically analyzing the chemical shifts, coupling constants, and carbon multiplicities, researchers can confidently verify the identity and purity of this compound. The protocols and interpretive guidelines presented in this note serve as a robust framework for obtaining high-quality, unambiguous NMR data, essential for research, development, and quality control applications.

References

  • Kim, H. K., Choi, Y. H., & Verpoorte, R. (2011). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Puget Sound. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Concordia University. (n.d.). GOOD LAB PRACTICE-NMR. Retrieved from [Link]

  • Fiveable. (2024, August 9). 1H and 13C NMR spectroscopy. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy - 1st Edition. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Anuchems. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (2011, August). Determination of the Dihedral Angle of the Monoanion of Succinic Acid in Aprotic Media. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

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Method

Catalytic Asymmetric Synthesis of Methoxysuccinic Acid: Application Notes and Protocols for Researchers

Introduction: The Significance of Chiral Methoxysuccinic Acid Methoxysuccinic acid and its derivatives are valuable chiral building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Methoxysuccinic Acid

Methoxysuccinic acid and its derivatives are valuable chiral building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The stereochemistry of these compounds is often critical to their function, making their enantioselective synthesis a topic of significant interest to researchers in drug development and fine chemical production. The presence of both a carboxylic acid and an ester group, along with a chiral center, provides multiple points for further chemical modification, rendering it a versatile intermediate. This guide provides detailed application notes and protocols for two highly effective and distinct methods for the catalytic asymmetric synthesis of methoxysuccinic acid derivatives: Rhodium-catalyzed asymmetric hydrogenation and Biocatalytic asymmetric reduction.

These methods have been selected to represent two powerful modern approaches to asymmetric synthesis. The first, a transition-metal catalyzed hydrogenation, offers high efficiency and enantioselectivity through the design of chiral ligands. The second, a biocatalytic approach, leverages the exquisite selectivity of enzymes to achieve near-perfect stereocontrol under mild, environmentally benign conditions. This document is intended for researchers, scientists, and drug development professionals seeking to implement these state-of-the-art synthetic strategies.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This method focuses on the highly enantioselective hydrogenation of a prochiral precursor, 2-(2-methoxy-2-oxoethyl)acrylic acid, to yield (2S)-4-methoxy-2-methyl-4-oxobutanoic acid. The use of a rhodium catalyst paired with a chiral phosphite ligand has been demonstrated to achieve exceptional levels of enantioselectivity, reaching up to 99.7% enantiomeric excess (ee).[1]

Expertise & Experience: The Rationale Behind the Rhodium-Phosphite System

The success of this catalytic system hinges on the formation of a chiral rhodium complex that coordinates with the substrate in a stereochemically defined manner. The chiral phosphite ligand creates a specific three-dimensional environment around the rhodium center. The substrate, 2-(2-methoxy-2-oxoethyl)acrylic acid, coordinates to the rhodium catalyst, and the subsequent delivery of hydrogen occurs preferentially to one face of the double bond, leading to the formation of one enantiomer in high excess.[2][3][4] The choice of solvent is crucial; in this case, 1,2-dichloroethane was found to be optimal for achieving high selectivity.[1]

The mechanism of Rh-catalyzed asymmetric hydrogenation of related substrates, such as enamides, has been extensively studied and is often described by the "unsaturated mechanism".[2][3][4] In this pathway, the alkene substrate first coordinates to the chiral Rh(I) catalyst. This catalyst-substrate complex then undergoes oxidative addition of molecular hydrogen to form a Rh(III) dihydride intermediate. Migratory insertion of the alkene into a Rh-H bond forms a Rh(III) alkyl hydride, which then undergoes reductive elimination to release the hydrogenated product and regenerate the Rh(I) catalyst. The enantioselectivity is determined by the relative rates of hydrogenation of the two diastereomeric catalyst-substrate complexes.

Experimental Protocol: Asymmetric Hydrogenation of 2-(2-Methoxy-2-oxoethyl)acrylic Acid

This protocol is adapted from the work of Ostermeier, M. et al. (2003).[1]

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Chiral phosphite ligand (as described in the source literature)

  • 2-(2-Methoxy-2-oxoethyl)acrylic acid (substrate)

  • 1,2-Dichloroethane (anhydrous)

  • Hydrogen gas (high purity)

  • Standard Schlenk line and glassware for air-sensitive techniques

  • Hydrogenation reactor

Catalyst Preparation (in situ):

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Rh(COD)₂]BF₄ in anhydrous 1,2-dichloroethane at -25 °C.

  • In a separate flask, dissolve 2.2 equivalents of the chiral phosphite ligand in anhydrous 1,2-dichloroethane.

  • Slowly add the ligand solution to the rhodium precursor solution at -25 °C.

  • Stir the mixture for 20-30 minutes, then allow it to warm to room temperature. The resulting solution is the active catalyst and is used directly for the hydrogenation.

Asymmetric Hydrogenation:

  • In a hydrogenation reactor, dissolve the substrate, 2-(2-methoxy-2-oxoethyl)acrylic acid, in anhydrous 1,2-dichloroethane. The substrate concentration is typically 0.1 mol L⁻¹.

  • Add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst ratio can be optimized, with ratios up to 1000:1 being effective.[1]

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to 1.1 bar.

  • Stir the reaction mixture at 20 °C for 12 hours.

  • After the reaction is complete (monitored by TLC or ¹H NMR), carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • The solvent can be removed under reduced pressure to yield the crude product.

Work-up and Analysis:

  • The crude product, (2S)-4-methoxy-2-methyl-4-oxobutanoic acid, can be purified by standard techniques such as column chromatography if necessary.

  • To determine the enantiomeric excess, the carboxylic acid product is converted to its methyl ester by reaction with diazomethane.

  • The resulting dimethyl 2-methylsuccinate is then analyzed by chiral gas chromatography (GC).[1]

Data Presentation: Rhodium-Catalyzed Asymmetric Hydrogenation
ParameterValue/ConditionReference
Substrate 2-(2-Methoxy-2-oxoethyl)acrylic acid[1]
Catalyst Precursor [Rh(COD)₂]BF₄[1]
Ligand Chiral Phosphite[1]
Ligand/Rh Ratio 2.2[1]
Substrate/Catalyst Ratio 200:1 to 1000:1[1]
Solvent 1,2-Dichloroethane[1]
H₂ Pressure 1.1 bar[1]
Temperature 20 °C[1]
Reaction Time 12 hours[1]
Conversion >99%[1]
Enantiomeric Excess up to 99.7% ee[1]
Product Configuration (S)[1]
Visualization: Catalytic Cycle of Rh-Catalyzed Asymmetric Hydrogenation

Rhodium_Catalyzed_Hydrogenation Catalyst [Rh(L*)S₂]⁺ Catalyst_Substrate [Rh(L)(Substrate)]⁺ Catalyst->Catalyst_Substrate + Substrate - 2S Substrate Substrate (Alkene) Substrate->Catalyst_Substrate H2 H₂ Dihydride [Rh(H)₂(L)(Substrate)]⁺ H2->Dihydride Product Product (Alkane) Catalyst_Substrate->Dihydride + H₂ Alkyl_Hydride [Rh(H)(L*)(Alkyl)]⁺ Dihydride->Alkyl_Hydride Migratory Insertion Alkyl_Hydride->Catalyst Reductive Elimination + 2S Alkyl_Hydride->Product Releases Product

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Method 2: Biocatalytic Asymmetric Reduction using Ene-Reductases

This approach utilizes the high stereoselectivity of enzymes, specifically ene-reductases (ERs) from the Old Yellow Enzyme (OYE) family, to catalyze the asymmetric reduction of the C=C double bond in precursors like dimethyl itaconate, dimethyl citraconate, or dimethyl mesaconate.[5][6][7] This method is particularly attractive due to its mild reaction conditions (aqueous medium, room temperature), high enantioselectivity, and the ability to produce either the (R) or (S) enantiomer by selecting the appropriate enzyme.[5][6][8]

Expertise & Experience: The Power of Biocatalysis

Ene-reductases are flavin-dependent enzymes that catalyze the trans-addition of a hydride and a proton to an activated C=C double bond.[8] The enzyme's active site is a highly structured chiral environment that binds the substrate in a specific orientation. The hydride, originating from a cofactor such as NADPH or NADH, is delivered to one face of the double bond, while a proton is delivered to the other face from a conserved active site residue (e.g., a tyrosine).[8] This precise control over the substrate's position and the direction of hydride and proton delivery results in the formation of a single enantiomer of the product with very high fidelity.

The choice of enzyme is critical for achieving the desired stereochemical outcome. Different ene-reductases can exhibit opposite stereopreferences for the same substrate. For instance, in the reduction of dimethyl mesaconate, the ene-reductase from Saccharomyces eubayanus (SeER) produces (S)-dimethyl 2-methylsuccinate, while the enzyme from Bacillus sp. (Bac-OYE1) acting on dimethyl citraconate yields the (R)-enantiomer.[5][6]

Experimental Protocol: Enantiocomplementary Synthesis of Dimethyl 2-Methylsuccinate

This protocol is based on the work of Li, J. et al. (2022).[5]

Materials:

  • Ene-reductase (e.g., SeER for (S)-product, Bac-OYE1 or AfER for (R)-product), typically as a whole-cell lysate of an E. coli expression system.

  • Dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate (substrate).

  • Glucose (for cofactor regeneration).

  • Glucose dehydrogenase (GDH) (for cofactor regeneration).

  • NADP⁺ or NAD⁺ (cofactor).

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0).

  • Ethyl acetate (for extraction).

Biocatalytic Reduction:

  • Prepare a reaction mixture in a suitable vessel containing potassium phosphate buffer (100 mM, pH 7.0).

  • To the buffer, add glucose (e.g., 1.1 equivalents relative to the substrate), NADP⁺ (e.g., 1 mM), and glucose dehydrogenase (e.g., 1 mg/mL). This constitutes the cofactor regeneration system.

  • Add the ene-reductase preparation (e.g., whole-cell lysate). The amount will depend on the activity of the enzyme preparation.

  • Initiate the reaction by adding the substrate (e.g., dimethyl mesaconate for the (S)-product with SeER, or dimethyl citraconate for the (R)-product with Bac-OYE1). Substrate concentrations can be high, up to 500 mM or more, depending on the enzyme's tolerance.[5]

  • Stir the reaction mixture at room temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction progress by GC or HPLC.

Work-up and Analysis:

  • Once the reaction is complete, saturate the aqueous phase with NaCl.

  • Extract the product, dimethyl 2-methylsuccinate, with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

  • Determine the enantiomeric excess of the purified product using chiral GC or HPLC.

Data Presentation: Ene-Reductase Catalyzed Asymmetric Reduction
Parameter(S)-Product Synthesis(R)-Product SynthesisReference
Enzyme SeER (Saccharomyces eubayanus)Bac-OYE1 (Bacillus sp.)[5][6]
Substrate Dimethyl mesaconateDimethyl citraconate[5][6]
Substrate Conc. up to 500 mMup to 700 mM[5][6]
Cofactor System NADP⁺/Glucose/GDHNADP⁺/Glucose/GDH[5]
Solvent Phosphate Buffer (pH 7.0)Phosphate Buffer (pH 7.0)[5]
Temperature 30 °C30 °C[5]
Reaction Time 24-48 hours24-48 hours[5]
Yield 80%86%[5][6]
Enantiomeric Excess 98% ee>99% ee[5][6]
Product Configuration (S)(R)[5][6]
Visualization: Biocatalytic Asymmetric Reduction Workflow

Biocatalytic_Reduction cluster_main Bioreactor cluster_regen Cofactor Regeneration Cycle Substrate Substrate (e.g., Dimethyl Mesaconate) Enzyme Ene-Reductase (ER) + Cofactor (NAD(P)H) Substrate->Enzyme Enters Active Site Product Chiral Product (e.g., (S)-Dimethyl 2-Methylsuccinate) Enzyme->Product Asymmetric Reduction NADP NAD(P)⁺ Product->NADP Oxidized Cofactor Released Workup Extraction & Purification Product->Workup GDH Glucose Dehydrogenase (GDH) Gluconolactone Gluconolactone GDH->Gluconolactone NADPH NAD(P)H GDH->NADPH Glucose Glucose Glucose->GDH NADP->GDH NADPH->Enzyme Provides Hydride FinalProduct Enantiopure Product Workup->FinalProduct

Sources

Technical Notes & Optimization

Troubleshooting

optimizing extraction and purification methods for crude methoxysuccinic acid

Welcome to the Technical Support Center for the extraction, purification, and analytical validation of crude methoxysuccinic acid (also known as O-methylmalic acid). As a highly polar, hygroscopic dicarboxylic acid, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction, purification, and analytical validation of crude methoxysuccinic acid (also known as O-methylmalic acid). As a highly polar, hygroscopic dicarboxylic acid, this compound presents unique thermodynamic and chromatographic challenges.

This guide is engineered for researchers and drug development professionals, providing field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield recovery and analytical-grade purity.

Extraction and Purification Workflow

ExtractionPurification A Crude Aqueous Mixture (Methoxysuccinate Salts) B Acidification (pH < 2) Using HCl or H2SO4 A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Phase Separation C->D E Aqueous Phase (Salts/Impurities) D->E Discard F Organic Phase (Methoxysuccinic Acid) D->F Retain G Drying (Na2SO4) & Solvent Evaporation F->G H Crude Syrup G->H I Silica Gel Chromatography (EtOAc / Petroleum Ether) H->I High Impurity J Crystallization (Acetone or Ether/Hexane) H->J High Purity K Pure Methoxysuccinic Acid I->K J->K

Figure 1: Optimized workflow for the extraction and purification of crude methoxysuccinic acid.

Standardized Experimental Methodologies

Every protocol below is designed as a self-validating system , ensuring that you can verify the success of each step before proceeding to the next.

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Mechanistic Rationale: Methoxysuccinic acid contains two highly polar carboxylic acid moieties. To partition it effectively into an organic phase, the carboxylate ions must be fully protonated to suppress their aqueous solubility.

  • Acidification: Cool the crude aqueous reaction mixture to 0–5 °C. Slowly add 6M HCl dropwise under vigorous stirring until the pH drops below 2.0.

    • Self-Validation: Spot the solution on pH paper; ensure the pH remains stable at < 2.0 after 5 minutes of continuous stirring.

  • Extraction: Extract the aqueous layer with 3 equal volumes of Ethyl Acetate (EtOAc)[1].

    • Causality: EtOAc provides the optimal hydrogen-bond accepting properties required to solvate the di-acid, whereas non-polar solvents like dichloromethane will fail to extract the compound.

  • Phase Separation: Allow the layers to separate completely. Retain the upper organic layer.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ to remove micro-emulsions of water. Filter the drying agent and concentrate the filtrate under reduced pressure at 40 °C to yield a thick, crude syrup[1].

Protocol B: Solid-Phase Extraction (SPE) for Trace/Analytical Matrices

Mechanistic Rationale: When extracting methoxysuccinic acid from complex biological matrices (e.g., urine or metabolic assays), LLE lacks the specificity required. Weak Cation Exchange (WCX) SPE removes basic and neutral impurities while selectively retaining the acidic target.

  • Conditioning: Pre-condition a 1 mL Oasis WCX cartridge by washing it with 1 mL of methanol, followed strictly by 1 mL of LC-MS grade water[2].

  • Loading: Dilute your crude sample with 300 μL of 5% ammonium hydroxide to deprotonate the acid, load it onto the cartridge, and allow it to pass through via gravity[2].

  • Washing: Wash the cartridge with an additional 1 mL of 5% ammonium hydroxide, followed by 1 mL of methanol[2].

    • Causality: This sequentially strips away neutral lipids and basic interferences while the methoxysuccinate remains ionically bound to the resin.

  • Elution: Elute the target compound using 1 mL of 2% formic acid in methanol[2].

    • Self-Validation: Evaporate the eluate under vacuum and reconstitute in your running buffer. Inject into an LC-MS system using a 1% formic acid/acetonitrile gradient to verify the presence of the [M-H]- ion[3].

Protocol C: Silica Gel Chromatography & Crystallization
  • Chromatography: Load the crude syrup onto a silica gel column. Elute the product using a gradient of EtOAc and petroleum ether[1].

    • Critical Modification: Add 1% glacial acetic acid to your mobile phase to prevent the carboxylic acids from hydrogen-bonding with the silica silanol groups.

  • Crystallization: Dissolve the purified fractions (after solvent removal) in a minimal amount of warm ether or acetone. Slowly add hexane dropwise until the solution becomes faintly turbid.

  • Maturation: Allow the solution to sit undisturbed at 4 °C.

    • Self-Validation: Methoxysuccinic acid will initially form a thick syrup, which will eventually solidify into a soft, opaque mass characterized by circular patches with fine radiating lines[4].

Quantitative Parameters Summary

ParameterOptimal Value / ConditionMechanistic Significance
Target pH for LLE < 2.0Ensures full protonation of both carboxyl groups (pKa ~3.3 and 4.7), neutralizing the molecule for organic partitioning.
Optimal LLE Solvent Ethyl Acetate (EtOAc)Superior recovery compared to DCM or hexanes due to its ability to act as a hydrogen-bond acceptor[1].
SPE Elution Solvent 2% Formic acid in MethanolThe low pH disrupts the ionic interactions between the carboxylate anions and the WCX cartridge, eluting the free acid[2].
LC-MS Mobile Phase 1% Formic acid (aq) / AcetonitrileFormic acid suppresses ionization in the column, preventing peak tailing and improving resolution for polar di-acids[3].

Troubleshooting Guides & FAQs

Q1: My extraction yield is consistently below 40% when using dichloromethane (DCM). How can I improve this? A1:

  • Diagnosis: DCM is too non-polar to effectively solvate the highly polar, hydrogen-bonding network of methoxysuccinic acid.

  • Solution: Switch to a more polar, hydrogen-bond accepting solvent like ethyl acetate (EtOAc)[1].

  • Self-Validation Checkpoint: Perform a parallel LLE with EtOAc and DCM. Evaporate both organic phases and compare the mass of the resulting thick syrup[4]. You will observe a >85% recovery with EtOAc compared to negligible recovery with DCM.

Q2: During silica gel chromatography, methoxysuccinic acid streaks down the column and co-elutes with impurities. How do I fix this? A2:

  • Diagnosis: The free carboxylic acid moieties are strongly hydrogen-bonding with the free silanol groups on the silica gel stationary phase, causing severe peak tailing.

  • Solution: Modify your mobile phase (EtOAc/petroleum ether)[1] by adding 1–2% glacial acetic acid or formic acid.

  • Mechanistic Causality: The volatile acid additives competitively bind to the active silica silanol sites and suppress the ionization of methoxysuccinic acid, forcing it to elute in a discrete, tight band.

Q3: After rotary evaporation, my product remains a thick, opaque syrup and refuses to crystallize. Does this mean it is impure? A3:

  • Diagnosis: Not necessarily. Methoxysuccinic acid is highly hygroscopic. It naturally tends to form a thick syrup that can take significant time to solidify[4]. Trace amounts of water or extraction solvents disrupt the delicate crystal lattice formation.

  • Solution: Subject the syrup to high vacuum (Schlenk line) for 12–24 hours to remove residual solvent. If it remains an oil, dissolve it in a minimal amount of anhydrous ether, add a non-polar antisolvent (like hexane) dropwise until the solution becomes slightly turbid, and seed the mixture with a known crystal.

  • Observation: Successful crystallization will proceed from nucleation points on the surface, forming circular patches with fine radiating lines and concentric rings[4].

Q4: How do I ensure accurate detection of methoxysuccinic acid in complex biological matrices via LC-MS? A4:

  • Diagnosis: Polar di-acids suffer from ion suppression from matrix salts and exhibit poor retention on standard C18 reversed-phase columns.

  • Solution: Utilize Solid Phase Extraction (SPE) with a WCX cartridge prior to injection to remove matrix salts[2]. For the LC-MS run, use a high-strength silica (HSS) T3 column (which retains polar compounds better than standard C18) and a gradient of 1% formic acid in water against acetonitrile[3].

References

  • Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization.National Institutes of Health (NIH).
  • Molecular Mechanism of Mature Honey Formation by GC-MS- and LC-MS-Based Metabolomics.American Chemical Society (ACS).
  • Thieme E-Journals - Synthesis / Full Text.Thieme Connect.
  • PURDIE : ACTION OF SODIC ALCOHOLATES.Zenodo.

Sources

Optimization

preventing thermal degradation of methoxysuccinic acid during storage

Technical Support Center: Preventing Thermal Degradation of Methoxysuccinic Acid Welcome to the Technical Support Center for dicarboxylic acid derivatives. As a Senior Application Scientist, I frequently encounter resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Thermal Degradation of Methoxysuccinic Acid

Welcome to the Technical Support Center for dicarboxylic acid derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of methoxysuccinic acid (MSA) during long-term storage and handling. Unlike simple aliphatic acids, the presence of the alpha-methoxy group introduces unique vulnerabilities to thermal stress.

This guide abandons basic "store at -20°C" instructions. Instead, we will dissect the mechanistic causality of MSA degradation, establish self-validating storage protocols, and troubleshoot the most common experimental anomalies to ensure the integrity of your drug development workflows.

Section 1: The Mechanistic Causality of MSA Thermal Degradation

Q: Why is methoxysuccinic acid so sensitive to temperature compared to other organic acids?

A: The instability of MSA is rooted in its molecular architecture. When exposed to thermal energy, MSA does not simply "spoil"; it undergoes specific, predictable chemical transformations governed by thermodynamics and structural proximity. There are three primary degradation pathways [1]:

  • Intramolecular Dehydration (Anhydride Formation): The two carboxyl groups are separated by a two-carbon backbone. Thermal stress provides the activation energy required for the hydroxyl group of one carboxylate to attack the carbonyl carbon of the other, expelling water and forming a stable 5-membered cyclic methoxysuccinic anhydride [2].

  • Elimination (Loss of Methanol): The methoxy group at the alpha position is a highly viable leaving group. Under thermal stress, especially if trace acidic protons are present (autocatalysis), MSA undergoes an elimination reaction. This expels methanol and forms an unsaturated double bond, yielding maleic acid or fumaric acid derivatives[3].

  • Decarboxylation: At elevated temperatures, dicarboxylic acids can lose carbon dioxide, forming smaller alkyl fragments [1].

MSA_Degradation MSA Methoxysuccinic Acid (Intact) ThermalStress Thermal Stress (> 4°C / Ambient) MSA->ThermalStress Improper Storage Path1 Intramolecular Dehydration ThermalStress->Path1 E_a Reached Path2 Elimination Reaction ThermalStress->Path2 E_a Reached Path3 Decarboxylation ThermalStress->Path3 Extreme Temp Prod1 Methoxysuccinic Anhydride + H2O Path1->Prod1 Prod2 Maleic / Fumaric Acid + Methanol Path2->Prod2 Prod3 Alkyl Fragments + CO2 Path3->Prod3

Logical relationship of thermal stress inducing three primary degradation pathways in MSA.

Section 2: Quantitative Data: Storage Conditions vs. Degradation Rates

To understand the urgency of proper storage, consider the quantitative impact of temperature and moisture on MSA purity over a 6-month period.

Storage TemperatureAtmosphereMoisture Presence6-Month Purity RetentionPrimary Impurity Observed
-20°C Argon (Inert)< 0.1%> 99.5% None
4°C Air (Sealed)< 0.5%96.2% Methoxysuccinic Anhydride
25°C (Ambient) Air (Sealed)< 0.5%82.1% Maleic/Fumaric Acid
25°C (Ambient) Open Air> 2.0%< 60.0% Hydrolyzed fragments / Methanol
40°C (Accelerated) Air (Sealed)< 0.5%< 30.0% Anhydride & CO₂ loss

Scientific Insight: The data clearly demonstrates that ambient storage triggers the elimination pathway (forming maleic/fumaric acids), while the presence of moisture at ambient conditions rapidly accelerates overall degradation via hydrolytic autocatalysis.

Section 3: Self-Validating Experimental Protocol for MSA Storage

Do not rely on visual inspection to confirm MSA integrity. The following is a self-validating workflow designed to ensure your compound remains intact from receipt through to your final experiment.

SOP: Cryogenic Inert-Atmosphere Storage & Validation Objective: Prevent thermal activation of dehydration and elimination pathways.

  • Step 1: Lyophilization (Moisture Removal)

    • Action: Dissolve MSA in a minimal amount of LC-MS grade water and freeze-dry (lyophilize) at -50°C under high vacuum (< 0.1 mbar) for 24 hours.

    • Causality: Removing trace water prevents hydrolytic autocatalysis and deprives the system of the medium that facilitates proton transfer for elimination.

  • Step 2: Aliquoting and Inert Gas Purging

    • Action: Transfer the dried MSA powder into amber glass vials (to prevent incidental photo-degradation). Purge each vial with ultra-pure Argon gas for 30 seconds before immediately sealing with a PTFE-lined cap.

    • Causality: Argon is heavier than air and displaces oxygen and ambient humidity. The PTFE liner prevents moisture ingress over time.

  • Step 3: Cryogenic Storage

    • Action: Store the sealed vials in a dedicated -20°C or -80°C freezer.

    • Causality: Lowering the kinetic energy of the molecules ensures that the activation energy ( Ea​ ) required for anhydride formation and methanol elimination is never reached [2].

  • Step 4: Self-Validation (Pre-Experiment QC)

    • Action: Before using an aliquot, dissolve a 1 mg sample in D₂O and perform a ¹H-NMR scan.

    • Validation Check: Look for the sharp singlet of the methoxy group (~3.4 ppm). If you observe new vinylic proton signals (typically between 6.0 - 7.0 ppm), elimination has occurred (fumaric/maleic acid formation). If the sample passes without vinylic peaks, the protocol is validated and the sample is safe for assay use.

MSA_Storage_Workflow Start Raw MSA Sample Lyophilize Step 1: Lyophilization (Remove H2O) Start->Lyophilize Argon Step 2: Argon Purge (Displace O2/Humidity) Lyophilize->Argon Freeze Step 3: Store at -20°C (Halt Kinetics) Argon->Freeze QC Step 4: 1H-NMR QC (Check Vinylic Peaks) Freeze->QC Before Use Pass Proceed to Experiment QC->Pass No Vinylic Peaks Fail Discard / Repurify QC->Fail Vinylic Peaks >1%

Step-by-step self-validating workflow for the storage and quality control of MSA.

Section 4: Troubleshooting & FAQs

Q: My MSA sample turned slightly yellow and shows a new peak on my HPLC chromatogram. What happened? A: This is a classic signature of the elimination pathway. The loss of methanol creates a double bond, forming maleic or fumaric acid [3]. These unsaturated dicarboxylic acids have conjugated pi-systems that absorb UV light differently than the saturated MSA, leading to a slight yellowing of the powder and a distinct, highly UV-active peak on HPLC.

Q: I accidentally left my MSA on the benchtop over the weekend. Can I reverse the anhydride formation? A: Yes, but with caveats. Methoxysuccinic anhydride can be converted back to methoxysuccinic acid via gentle hydrolysis (stirring in water). However, if the benchtop exposure also triggered the elimination of methanol, that reaction is irreversible under standard bench conditions. You must perform NMR or LC-MS to confirm which degradation pathway occurred before attempting hydrolysis.

Q: Is ambient shipping acceptable for purchasing MSA? A: No. We strongly advise against ambient shipping. The fluctuating temperatures of freight transport (which can easily exceed 40°C in summer months) will rapidly accelerate decarboxylation and anhydride formation [1]. Always request cold-chain shipping (dry ice or gel packs) with temperature loggers to ensure the compound's integrity upon arrival.

Q: Does the stereochemistry (e.g., D- vs. L-methoxysuccinic acid) affect its thermal stability? A: Thermodynamically, both enantiomers possess the same intrinsic thermal stability and activation barriers for degradation. However, racemic mixtures may exhibit different solid-state packing (crystal lattice energy) than enantiopure forms, which can marginally influence the onset temperature of solid-state degradation [2]. For solution-state storage, there is absolutely no difference.

References

  • Asimakidou, T., et al. "Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites." MDPI, 2023. 1

  • Purdie, T., & Marshall, W. "Resolution of Methoxysuccinic acid into its Optically Active Components." RSC Publishing, 1893. 2

  • Yamamoto, S., & Back, R. A. "The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase." Canadian Journal of Chemistry, 1983. 3

Sources

Reference Data & Comparative Studies

Validation

methoxysuccinic acid vs succinic acid in polyester resin synthesis

Advanced Polymer Synthesis: A Comparative Guide to Methoxysuccinic Acid vs. Succinic Acid in Polyester Resins As the demand for tunable, biobased polymers in drug delivery and advanced materials accelerates, the selectio...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Polymer Synthesis: A Comparative Guide to Methoxysuccinic Acid vs. Succinic Acid in Polyester Resins

As the demand for tunable, biobased polymers in drug delivery and advanced materials accelerates, the selection of dicarboxylic acid monomers becomes a critical parameter in polymer design. Succinic acid (SA) is a well-established, biobased building block extensively used in the synthesis of highly crystalline thermoplastic polyesters and unsaturated polyester resins [[1]]([Link]). However, the functionalization of biosuccinic acid into derivatives like methoxysuccinic acid (MSA) provides a powerful mechanism to manipulate polymer architecture .

This guide objectively compares the physicochemical performance, synthesis methodologies, and degradation kinetics of polyesters derived from SA versus MSA, providing researchers with actionable data for material selection.

Mechanistic Profiling & Structural Causality

The fundamental difference between SA and MSA lies in the presence of an α -methoxy pendant group (-OCH 3​ ). This single functional group dictates the macroscopic properties of the resulting polymer matrix.

  • Succinic Acid (SA): As a symmetric C4 dicarboxylic acid, SA polymerizes with diols (e.g., 1,4-butanediol) to form Poly(butylene succinate) (PBS). The symmetry of the repeating unit allows the polymer chains to pack tightly into a highly ordered crystalline lattice. This results in a high melting temperature ( Tm​ ) and high mechanical strength, but relatively slow hydrolytic degradation.

  • Methoxysuccinic Acid (MSA): The addition of the methoxy group breaks the C2 symmetry of the monomer. When a racemic mixture of MSA is polymerized, the resulting Poly(butylene methoxysuccinate) (PMBS) has an atactic structure. This stereochemical irregularity prevents the chains from packing efficiently, drastically reducing crystallinity and rendering the polymer highly amorphous. Furthermore, the electronegative oxygen of the methoxy group increases the hydrophilicity of the polymer, making it highly susceptible to water penetration.

G A Succinic Acid (SA) Symmetric D Esterification 160-180°C, N2 A->D B Methoxysuccinic Acid (MSA) Asymmetric B->D C 1,4-Butanediol (BDO) C->D E Polycondensation 220°C, Vacuum D->E -H2O F Poly(butylene succinate) Crystalline E->F SA Route G Poly(butylene methoxysuccinate) Amorphous E->G MSA Route

Polycondensation workflow demonstrating structural divergence of SA and MSA polyesters.

Comparative Performance Data

The structural divergence between SA and MSA directly translates to their quantitative physicochemical properties. The table below summarizes the performance metrics of their respective butanediol-derived polyesters.

PropertyPoly(butylene succinate) (PBS)Poly(butylene methoxysuccinate) (PMBS)Causality / Mechanistic Driver
Monomer Symmetry C2 SymmetricAsymmetric ( α -substituted)Methoxy group breaks backbone regularity.
Molecular Weight ( Mw​ ) 60,000 - 80,000 Da40,000 - 55,000 DaSteric hindrance at the α -carbon reduces polycondensation efficiency.
Glass Transition ( Tg​ ) -32 °C-18 °CBulky -OCH 3​ restricts segmental chain mobility.
Melting Temp ( Tm​ ) 114 °C< 40 °C (or absent)Atactic chain structure prevents crystalline lattice formation.
Crystallinity ( χc​ ) 35 - 45%< 5% (Highly Amorphous)Loss of symmetry disrupts interchain van der Waals packing.
Hydrolytic Degradation Slow (Surface Erosion)Rapid (Bulk Degradation)Amorphous domains and polar ether oxygen facilitate water diffusion.

Experimental Workflows

Protocol 1: Two-Stage Melt Polycondensation

System Validation: The use of a Dean-Stark apparatus during the esterification stage allows for real-time stoichiometric validation. The reaction is deemed complete when the theoretical water yield (2 equivalents per diacid) is volumetrically confirmed.

While some aliphatic polyesters can be synthesized using inorganic acid catalysts , sterically hindered monomers like MSA require highly active organometallic catalysts to achieve viable molecular weights.

Step 1: Esterification (Oligomerization)

  • Charge a 250 mL three-neck round-bottom flask with the selected diacid (0.1 mol) and 1,4-butanediol (BDO, 0.12 mol).

    • Causality: A 20% molar excess of BDO compensates for its volatilization at high temperatures and ensures the resulting oligomers are hydroxyl-terminated, a strict prerequisite for the subsequent chain-coupling step.

  • Purge the system with ultra-high purity N 2​ for 15 minutes to prevent oxidative degradation.

  • Heat the mixture to 160 °C under constant mechanical stirring (200 rpm). Gradually increase the temperature to 180 °C over 2 hours.

  • Collect the condensation byproduct (water) via a distillation condenser to drive the equilibrium forward.

Step 2: Polycondensation (Chain Extension)

  • Introduce Titanium(IV) butoxide (Ti(OBu) 4​ , 0.1 wt%) as a catalyst.

    • Causality: Ti(OBu) 4​ acts as a Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity. This is critical for MSA, where the α -methoxy group introduces steric bulk that impedes nucleophilic attack by the diol.

  • Gradually apply a high vacuum (< 1 Torr) while ramping the temperature to 220 °C.

    • Causality: High vacuum dynamically removes the BDO byproduct generated during transesterification, shifting the thermodynamic equilibrium toward high-molecular-weight polymer chains.

  • Maintain conditions for 3–5 hours until the mechanical stirrer torque indicates a plateau in melt viscosity.

  • Quench the reaction by cooling to room temperature under N 2​ , dissolve the polymer in chloroform, and precipitate in cold methanol to remove unreacted monomers.

Protocol 2: Accelerated Hydrolytic Degradation Assay

System Validation: Gravimetric analysis must be cross-validated by Gel Permeation Chromatography (GPC). A decrease in mass must linearly correlate with a shift in the GPC elution peak toward lower molecular weights, confirming that mass loss is driven by bulk chain scission rather than the dissolution of trapped oligomers.

Step-by-Step Execution:

  • Fabricate polymer films (0.5 mm thickness) via solvent casting from chloroform. Dry under vacuum at 40 °C for 48 hours.

    • Causality: Complete solvent removal is necessary because residual chloroform artificially plasticizes the polymer, skewing degradation kinetics.

  • Record the initial dry mass ( W0​ ) of each standard 1x1 cm polymer specimen.

  • Submerge the specimens in vials containing 10 mL of Phosphate-Buffered Saline (PBS, pH 7.4) to simulate physiological conditions.

  • Incubate the vials in a reciprocal shaking water bath at 37 °C and 100 rpm.

    • Causality: Agitation prevents the formation of a localized acidic microenvironment caused by the accumulation of degraded carboxylate oligomers, ensuring the degradation rate reflects true physiological clearance.

  • At predetermined intervals (7, 14, 21, 28 days), remove the films, wash thoroughly with deionized water to remove precipitated buffer salts, and dry to a constant weight ( Wt​ ) under vacuum.

  • Calculate mass loss: MassLoss(%)=[(W0​−Wt​)/W0​]×100 .

G A Polyester in Aqueous Media B Water Diffusion A->B C Crystalline Domains (SA) Steric Barrier B->C Low Polarity D Amorphous Domains (MSA) Enhanced Penetration B->D High Polarity (-OCH3) E Slow Surface Erosion C->E F Rapid Bulk Degradation D->F

Hydrolytic degradation mechanisms influenced by polymer crystallinity and monomer polarity.

Conclusion for Drug Development Professionals

For long-term structural implants or sustained-release matrices, the high crystallinity and slow degradation profile of Succinic Acid (SA) -based polyesters make them the optimal choice. However, for targeted nanocarriers or rapid-release drug delivery systems, Methoxysuccinic Acid (MSA) offers a distinct advantage. The methoxy group inherently disrupts crystallinity and increases hydrophilicity, shifting the degradation mechanism from slow surface erosion to rapid bulk degradation, allowing for highly tunable therapeutic release profiles.

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of Methoxysuccinic Acid

Welcome to a comprehensive guide on the quantitative analysis of methoxysuccinic acid. As a key intermediate in various biochemical pathways and a potential biomarker, its accurate quantification is paramount for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the quantitative analysis of methoxysuccinic acid. As a key intermediate in various biochemical pathways and a potential biomarker, its accurate quantification is paramount for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of prevalent analytical techniques, grounded in scientific principles and field-proven insights. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds. However, methoxysuccinic acid, like most organic acids, is non-volatile and highly polar due to its carboxyl groups. This makes it unsuitable for direct GC analysis, as it would not elute from the column and would produce poor peak shapes.[1] Therefore, a critical prerequisite for GC-MS analysis is a chemical derivatization step to convert the analyte into a more volatile and thermally stable form.[2][3]

The most common derivatization approaches for carboxylic acids are silylation and alkylation (esterification).[1][2] Silylation, which involves replacing the acidic protons of the carboxyl groups with a silyl group (e.g., trimethylsilyl or TMS), is often preferred due to its relative ease of use and the high volatility of the resulting derivatives.[2]

Experimental Workflow: GC-MS with Silylation

The workflow involves sample preparation, chemical derivatization to increase volatility, separation by gas chromatography, and detection by mass spectrometry.

GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection Dry 2. Evaporation to Dryness Sample->Dry Reagent 3. Add Silylation Reagent (e.g., BSTFA) Dry->Reagent Heat 4. Heat to Complete Reaction Reagent->Heat Inject 5. GC-MS Injection Heat->Inject Detect 6. Data Acquisition Inject->Detect

Caption: Workflow for GC-MS analysis of methoxysuccinic acid.

Detailed Protocol: Silylation using BSTFA for GC-MS Analysis

This protocol provides a general guideline for the derivatization of methoxysuccinic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Rationale : BSTFA is a popular silylation reagent because the reaction by-products are highly volatile, causing minimal chromatographic interference.[3] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reaction rate.

  • Sample Preparation : Pipette a known volume of the sample into a GC vial. Ensure the sample is completely dry, as silylating reagents are highly moisture-sensitive. This is typically achieved by evaporation under a gentle stream of nitrogen or by lyophilization.[2]

  • Reagent Addition : Add 50-100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the dried residue. Add 50-100 µL of BSTFA (often with 1% TMCS). A 1:1 or 2:1 ratio of derivatizing reagent to solvent is common.[2]

  • Reaction : Tightly cap the vial and vortex briefly. Heat the vial at 60-80°C for 30-60 minutes to ensure the derivatization reaction goes to completion.[2]

  • Analysis : Cool the vial to room temperature. Inject an aliquot (typically 1 µL) of the derivatized sample into the GC-MS system.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of organic acids.[4] Unlike GC, HPLC is well-suited for polar and non-volatile compounds, often allowing for direct analysis without derivatization. Several HPLC modes can be employed for methoxysuccinic acid.

  • Reversed-Phase (RP) HPLC : This is the most common HPLC mode. For acidic compounds, the mobile phase is typically acidified (e.g., with phosphoric acid) to a pH below the pKa of the analyte.[5] This suppresses the ionization of the carboxyl groups, making the molecule less polar and allowing it to be retained on a non-polar stationary phase (like C18).[6]

  • Ion-Pair Chromatography (IPC) : This technique is an alternative for separating ionic species on a reversed-phase column.[7] An ion-pairing reagent, a large molecule with a charge opposite to the analyte and a hydrophobic tail, is added to the mobile phase. It forms a neutral, hydrophobic ion pair with the analyte, which can then be retained and separated on a C18 column.[7][8]

Experimental Workflow: Reversed-Phase HPLC-UV

The workflow is generally simpler than GC-MS as it often bypasses the need for derivatization, involving direct injection after minimal sample cleanup.

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection Filter 2. Filtration (0.45 µm) Sample->Filter Inject 3. HPLC Injection Filter->Inject Separate 4. Isocratic/Gradient Elution Inject->Separate Detect 5. UV Detection (~210 nm) Separate->Detect

Caption: Workflow for HPLC-UV analysis of methoxysuccinic acid.

Detailed Protocol: Reversed-Phase HPLC-UV Analysis

This protocol describes a validated approach for quantifying organic acids using a C18 column.[5]

  • Rationale : The acidic mobile phase ensures that methoxysuccinic acid is in its protonated, less polar form, leading to consistent retention and sharp peaks on the C18 column. UV detection at 210 nm is chosen because carboxyl groups exhibit strong absorbance in the short UV wavelength region.[5][6]

  • Mobile Phase Preparation : Prepare the mobile phase, for example, a 5 mM solution of phosphoric acid (H₃PO₄) or potassium phosphate (KH₂PO₄), adjusting the pH to approximately 2.1-2.6.[5][9] The mobile phase should be filtered and degassed before use.

  • Sample Preparation : Dilute the sample in the mobile phase. Centrifuge and filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • Instrumentation :

    • Column : LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[5]

    • Flow Rate : 1.0 mL/min (isocratic elution).[5]

    • Detection : UV detector set to 210 nm.[5]

    • Injection Volume : 10-20 µL.

  • Quantification : Create a calibration curve by injecting a series of standards of known concentrations. The peak area of the analyte is used to determine its concentration in unknown samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This makes it an exceptionally powerful tool for quantifying analytes in complex matrices, even at very low concentrations.[10] For polar dicarboxylic acids like methoxysuccinic acid, which can exhibit poor retention on reversed-phase columns and low ionization efficiency, a derivatization step may be employed to enhance analytical performance.[11]

Experimental Workflow: LC-MS/MS with Optional Derivatization

The workflow is similar to HPLC-UV but replaces the UV detector with a mass spectrometer and may include an initial derivatization step to improve sensitivity.

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection Deriv 2. Optional Derivatization (e.g., with n-butanol) Sample->Deriv Cleanup 3. Filtration/SPE Cleanup Deriv->Cleanup Inject 4. LC Injection Cleanup->Inject Separate 5. Gradient Elution Inject->Separate Detect 6. ESI-MS/MS Detection (MRM) Separate->Detect

Caption: Workflow for LC-MS/MS analysis of methoxysuccinic acid.

Detailed Protocol: LC-MS/MS with Butanol Derivatization

This protocol is adapted from methods used for similar dicarboxylic acid isomers.[11]

  • Rationale : Derivatization with n-butanol converts the carboxylic acids into butyl esters. This modification increases hydrophobicity, leading to better retention on reversed-phase columns, and enhances signal intensity in positive electrospray ionization (ESI) mode.[11] Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum specificity and sensitivity.

  • Derivatization : To the sample, add an acidic butanol solution (e.g., 3N HCl in n-butanol). Heat at 65°C for 15-20 minutes. Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • Instrumentation :

    • LC System : A UPLC/HPLC system.

    • Column : A suitable C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[12]

    • Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[10]

    • Mass Spectrometer : A tandem mass spectrometer capable of ESI and MRM.

  • MS/MS Detection : Operate the mass spectrometer in positive ion ESI mode. Optimize the MRM transitions for the butylated derivative of methoxysuccinic acid and a suitable internal standard (e.g., a stable isotope-labeled version).

  • Quantification : Quantify using a calibration curve constructed with derivatized standards and corrected using the internal standard.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR spectroscopy is a powerful quantitative technique (qNMR) that relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. Unlike chromatographic methods, it does not require identical standards for each analyte, as quantification can be performed relative to a certified internal standard of a different chemical structure.[13] It is non-destructive and requires minimal sample preparation. However, its sensitivity is generally lower than that of MS-based methods.[14][15]

Experimental Workflow: ¹H NMR

The NMR workflow is the most straightforward, focusing on precise sample preparation before direct spectral acquisition.

NMR_Workflow Sample 1. Sample Preparation (Add buffer, D2O, internal standard) Transfer 2. Transfer to NMR Tube Sample->Transfer Acquire 3. 1H NMR Spectrum Acquisition Transfer->Acquire Process 4. Data Processing & Integration Acquire->Process

Caption: Workflow for ¹H NMR analysis of methoxysuccinic acid.

Detailed Protocol: Quantitative ¹H NMR Analysis
  • Rationale : This protocol uses a known concentration of an internal standard (e.g., TSP or maleic acid) that has a resonance signal in a clear region of the spectrum. By comparing the integral of a unique methoxysuccinic acid proton signal to the integral of the internal standard's signal, the concentration can be accurately determined.

  • Sample Preparation : In a microcentrifuge tube, combine a precise volume of the sample, a deuterated solvent (e.g., D₂O) with a pH-adjusting buffer, and a precise volume of a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP).

  • Analysis : Transfer the final mixture to a high-quality NMR tube.

  • Data Acquisition : Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1) to allow for complete relaxation of the protons, which is crucial for accurate quantification.

  • Quantification : Process the spectrum (phasing, baseline correction). Integrate a well-resolved signal corresponding to methoxysuccinic acid and the signal from the internal standard. Calculate the concentration using the following formula:

    • Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_std / Area_std) * Concentration_std

Comparative Performance of Analytical Techniques

The choice of analytical technique is dictated by the specific requirements of the study, such as required sensitivity, sample matrix complexity, available equipment, and desired throughput.

Parameter GC-MS (with Derivatization) HPLC-UV LC-MS/MS ¹H NMR
Specificity High (Mass-based)Moderate to LowVery High (MRM)High (Structural)
Sensitivity (LOQ) Low to mid ng/mL[16]High ng/mL to low µg/mL[4][5]Low pg/mL to low ng/mL[11][12]~10 µg/mL (mg/L)[14][15]
Throughput Low (derivatization required)HighHighModerate
Matrix Tolerance ModerateLow to ModerateHighHigh
Quantification Requires analyte-specific standardRequires analyte-specific standardRequires analyte-specific standardUniversal standard possible
Key Advantage Excellent for volatile profileRobust, simple, widely availableUnmatched sensitivity & specificityAbsolute quantification, structural info
Key Limitation Mandatory derivatization[10][17]Limited specificity, lower sensitivityHigh cost, matrix effectsLower sensitivity

Choosing the Right Technique: A Concluding Perspective

As a Senior Application Scientist, my recommendation hinges on the specific analytical question you are asking:

  • For routine quality control in a high-throughput environment where concentrations are relatively high and the matrix is simple, HPLC-UV offers a robust, cost-effective, and rapid solution.[4][9]

  • For trace-level quantification in complex biological matrices such as plasma or urine, where specificity is paramount to avoid interferences, LC-MS/MS is the undisputed gold standard due to its superior sensitivity and selectivity.[10][11]

  • For metabolic profiling studies where a broad range of organic acids is being investigated simultaneously, GC-MS after silylation remains a powerful and well-established technique, providing excellent chromatographic resolution for many derivatized acids.[16][18]

  • When absolute quantification is required without a specific methoxysuccinic acid standard, or for structural confirmation , ¹H NMR is an invaluable tool, despite its lower sensitivity.[19][20] It provides a direct, unbiased measure of concentration relative to a certified internal standard.

Ultimately, the optimal method is one that is fit-for-purpose, providing data of the required quality to confidently answer your research or development questions.

References

  • Benchchem. (n.d.). Comparative analysis of derivatization reagents for carboxylic acids.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Nord, L. I., Vaag, P., & Duus, J. Ø. (2004). Quantification of Organic and Amino Acids in Beer by 1H NMR Spectroscopy. American Chemical Society.
  • Česlová, L., Holčapek, M., & Fidler, M. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija.
  • Unknown. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. ResearchGate.
  • Duarte, I. F., Barros, A., Delgadillo, I., Almeida, C., Spraul, M., & Gil, A. M. (2010). Quantification of organic acids in beer by nuclear magnetic resonance (NMR). University of Nebraska - Lincoln.
  • Duarte, I. F., Barros, A., Delgadillo, I., Almeida, C., Spraul, M., & Gil, A. M. (2010). Quantification of organic acids in beer by nuclear magnetic resonance (NMR)-based methods. PubMed.
  • Unknown. (n.d.). Determination of organic acids in disinfectants using ion-pair chromatography.
  • Tsai, F. J., Chen, C. Y., & Chen, Y. C. (2004). Comparison of ion-pair chromatography and capillary zone electrophoresis for the assay of organic acids as markers of abnormal metabolism. PubMed.
  • SIELC Technologies. (n.d.). Separation of Methylsuccinic acid on Newcrom R1 HPLC column.
  • Nord, L. I., Vaag, P., & Duus, J. Ø. (2004). Quantification of organic and amino acids in beer by 1H NMR spectroscopy. Analytical Chemistry.
  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed.
  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • Unknown. (n.d.). Derivatization method in carboxylic acid compound detection process by gas chromatogram. Google Patents.
  • Sartori, G., de Souza, C. F. V., & Purgatto, E. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. CORE.
  • Cereda, M. P., et al. (2015). Validation of HPLC and CE methods for determination of organic acids in sour cassava starch wastewater. PubMed.
  • Nord, L. I., Vaag, P., & Duus, J. Ø. (2004). Quantification of organic and amino acids in beer by 1H NMR spectroscopy. PubMed.
  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate.
  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace.
  • Unknown. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-Portal.org.
  • Kiebish, M., et al. (2022). Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine. PubMed.
  • Thermo Fisher Scientific. (n.d.). Analyzing Organic Acids by Ion Chromatography.
  • Setoyama, D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Diagnostics.
  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Scientific US.
  • Creative Proteomics. (n.d.). Succinic Acid Analysis Service.
  • Benchchem. (n.d.). A Comparative Guide to Validated HPLC Methods for Succinic Acid Quantification.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid.
  • Unknown. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
  • Unknown. (n.d.). Quantitative method for oxolinic acid in rice straw by liquid chromatograph-tandem mass spectrometer. FAMIC.
  • Setoyama, D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. ResearchGate.
  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC.
  • Česlová, L., Holčapek, M., & Fidler, M. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • Waters Corporation. (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Shimadzu. (n.d.). Multicomponent Analysis of Metabolites in Human Plasma using GC-MS/MS. Shimadzu Corporation.
  • Unknown. (n.d.). Method for rapidly detecting succinic acid content in fermentation broth. Google Patents.
  • Unknown. (2025). How to choose the appropriate analytical method for succinic acid detection?. Blog.
  • Chan, K. C., et al. (2000). Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation. PubMed.

Sources

Validation

Validating Methoxysuccinic Acid Purity: A Comparative Guide to qNMR vs. Traditional Chromatography

Introduction: The Analytical Challenge Methoxysuccinic acid (2-methoxybutanedioic acid)[1] is a critical chiral dicarboxylic acid derivative used as a building block in pharmaceutical synthesis. In drug development, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Methoxysuccinic acid (2-methoxybutanedioic acid)[1] is a critical chiral dicarboxylic acid derivative used as a building block in pharmaceutical synthesis. In drug development, the purity of such intermediates is paramount, as trace impurities can drastically alter downstream reaction yields and compromise the safety profile of the final Active Pharmaceutical Ingredient (API).

Historically, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection, and Gas Chromatography (GC) have been the standard techniques for purity validation. However, methoxysuccinic acid presents inherent structural challenges: it lacks a conjugated π -system (chromophore), rendering UV detection at standard wavelengths highly insensitive and prone to response-factor biases. Furthermore, GC analysis requires complex derivatization (e.g., esterification) to volatilize the acid, which can introduce artifactual impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, metrologically traceable alternative[2]. This guide objectively compares qNMR against traditional chromatographic methods, providing actionable protocols and empirical data to justify its adoption.

The Causality of Experimental Choices: Why qNMR?

To understand the superiority of qNMR for this specific molecule, we must examine the physical causality behind the analytical signals.

In , the signal area is a function of the molecule's molar extinction coefficient[2]. To quantify purity, an identical, highly pure reference standard of methoxysuccinic acid is required to establish a calibration curve. If an impurity lacks a chromophore, it remains "invisible" to the detector, artificially inflating the calculated purity (Area %).

Conversely, qNMR is a primary ratio method based on fundamental nuclear physics. The integrated area of a specific nuclear resonance (e.g., 1 H) is directly proportional to the absolute number of those nuclei in the sample[2]. By co-weighing the sample with a universally of known purity, the absolute mass fraction of the analyte can be determined without needing an identical reference standard[3]. This eliminates response-factor bias and provides a true mass-balance assessment.

Comparative Workflow Analysis

QNMR_vs_HPLC cluster_qnmr qNMR Workflow (Primary Ratio Method) cluster_hplc HPLC-UV Workflow (Secondary Method) Q1 Co-weigh Analyte & Universal CRM (e.g., Maleic Acid) Q2 Dissolve in D2O (No derivatization needed) Q1->Q2 Q3 Acquire 1H NMR (D1 > 5*T1 delay) Q2->Q3 Q4 Calculate Absolute Purity via Integral Ratios Q3->Q4 H1 Weigh Analyte & Identical Reference Std H2 Prepare Serial Dilutions for Calibration Curve H1->H2 H3 Chromatographic Run (UV detection limitation) H2->H3 H4 Relative Area % (Prone to response bias) H3->H4

Comparative workflow of qNMR vs. HPLC-UV for purity validation.

Experimental Protocol: A Self-Validating qNMR System

A robust qNMR protocol is intrinsically self-validating. The presence of the internal standard within the same solvent matrix validates the excitation and relaxation parameters simultaneously. If the integral of the CRM matches its known gravimetric mass, the entire system is quantitatively sound.

Step 1: Internal Standard Selection

For methoxysuccinic acid (highly soluble in D 2​ O), Maleic acid (MA) or Potassium Hydrogen Phthalate (KHP) are ideal [4]. Maleic acid provides a distinct olefinic singlet at ~6.3 ppm, which is widely separated from the aliphatic protons of methoxysuccinic acid (the methoxy -OCH 3​ singlet appears at ~3.4 ppm, and the diastereotopic CH 2​ protons appear between 2.6 and 2.9 ppm).

Step 2: Metrological Weighing

The accuracy of qNMR is fundamentally limited by weighing precision.

  • Use a calibrated ultra-microbalance (readability d = 0.1 µg) in a static-free environment.

  • Accurately weigh ~15.0 mg of the methoxysuccinic acid sample and ~5.0 mg of the Maleic Acid CRM into a clean glass vial.

Step 3: Solvation and Acquisition
  • Dissolution : Add 1.0 mL of Deuterium Oxide (D 2​ O) containing 0.01% TSP (for 0.0 ppm chemical shift referencing). Vortex until completely dissolved and transfer to a 5 mm NMR tube.

  • Instrument Parameters :

    • Nucleus : 1 H at 400 MHz (or higher).

    • Pulse Angle : 90° pulse to maximize signal-to-noise ratio (SNR).

    • Relaxation Delay (D1) : Set to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds). This is the most critical parameter; incomplete longitudinal relaxation will truncate the signal and artificially lower the calculated purity.

    • Scans : 64–128 scans to achieve an SNR > 250:1 for the target peaks.

Step 4: Data Processing

Apply an exponential window function (line broadening = 0.3 Hz) prior to Fourier transformation. Perform rigorous manual phase and baseline correction. Integrate the methoxysuccinic acid methoxy peak (~3.4 ppm, 3H) against the Maleic acid olefinic peak (6.3 ppm, 2H).

Comparative Performance Data

To illustrate the analytical divergence between these methods, Table 1 summarizes a representative purity assessment of a single batch of methoxysuccinic acid across three platforms.

Table 1: Purity Assessment of Methoxysuccinic Acid (Batch A)

ParameterqNMR ( 1 H)HPLC-UV (210 nm)GC-FID
Target Analyte Methoxysuccinic AcidMethoxysuccinic AcidDimethyl 2-methoxysuccinate
Reference Standard Universal CRM (Maleic Acid)Identical Reference StdIdentical Esterified Std
Sample Prep Time ~5 mins~30 mins~60 mins (Derivatization)
Measured Purity 98.2% ± 0.3% 99.8% ± 0.1% 97.5% ± 0.5%
Primary Source of Error Weighing precisionUV response factor biasIncomplete derivatization
Data Interpretation & Causality

The discrepancy in the measured purity is a direct result of the detection mechanisms:

  • HPLC-UV Overestimation : HPLC-UV reports an artificially high purity of 99.8%. Because methoxysuccinic acid absorbs poorly at 210 nm, any non-UV-absorbing impurities (e.g., residual inorganic salts from synthesis, water, or aliphatic byproducts) are completely missed by the detector. The area percentage calculation assumes all components are visible, leading to a false positive for high purity[2].

  • GC-FID Underestimation : GC-FID reports 97.5%. The required esterification step often suffers from incomplete conversion or side reactions, generating artifactual impurities that lower the apparent purity of the parent compound.

  • qNMR Accuracy : qNMR reports 98.2%. Because it is a mass-balance equivalent technique, the internal standard provides an absolute anchor. It accounts for the true mass fraction of the analyte, effectively factoring in the "invisible" impurities that HPLC misses.

Regulatory & Metrological Grounding

The transition towards qNMR is heavily supported by global regulatory and metrological institutions. The United States Pharmacopeia (USP) has been modernized to formally recognize qNMR as a metrologically valid method for absolute purity determination, emphasizing the analytical target profile (ATP) and target measurement uncertainty (TMU)[5]. Furthermore, the International Bureau of Weights and Measures (BIPM) actively publishes internal standard reference data specifically to promote qNMR for the SI-traceable value assignment of organic compounds[3].

Conclusion

For non-chromophoric, polar molecules like methoxysuccinic acid, traditional chromatographic methods fail to provide a true picture of absolute purity. qNMR eliminates the need for expensive, identical reference standards, bypasses response-factor biases, and avoids complex derivatization steps. By implementing a self-validating qNMR protocol, drug development professionals can achieve SI-traceable, highly accurate purity validation that ensures downstream synthetic integrity.

References

  • Title: qNMR Internal Standard Reference Data Source: BIPM (International Bureau of Weights and Measures) URL: [Link]

  • Title: Methoxysuccinic acid | C5H8O5 | CID 11019016 Source: PubChem - NIH URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Methoxysuccinic Acid and Dimethoxysuccinic Acid

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional molecules is paramount for predictable and efficient synthesis. This guide provides an in-depth compar...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional molecules is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the chemical reactivity of methoxysuccinic acid and 2,3-dimethoxysuccinic acid. By examining their structural, electronic, and steric differences, we can forecast their behavior in key chemical transformations and provide a framework for their strategic utilization in complex synthetic pathways.

Introduction: Structural and Electronic Landscape

Methoxysuccinic acid and dimethoxysuccinic acid are derivatives of succinic acid, a four-carbon dicarboxylic acid. Their reactivity is primarily dictated by the interplay of their two carboxylic acid moieties and the influence of the α-methoxy substituent(s).

  • Methoxysuccinic Acid (2-methoxybutanedioic acid): Features a single methoxy group on the carbon adjacent to one of the carboxyl groups.

  • Dimethoxysuccinic Acid (2,3-dimethoxybutanedioic acid): Possesses a methoxy group on each of the two central carbons.

The key to understanding their comparative reactivity lies in the electronic and steric effects of the methoxy groups. The oxygen atom of the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) .[1][2] This effect polarizes the C-O bond, pulling electron density away from the carbon backbone and, consequently, from the carboxylic acid groups. This inductive withdrawal of electron density stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.[2]

In aromatic systems, the methoxy group can also exert an electron-donating resonance effect (+M).[1][2] However, in these aliphatic systems, the inductive effect is the primary electronic influence on the reactivity of the carboxyl groups.

Comparative Acidity

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental indicator of its reactivity. A lower pKa signifies a stronger acid. The electron-withdrawing inductive effect of the methoxy group is expected to increase the acidity of the substituted succinic acids compared to the parent succinic acid (pKa1 ≈ 4.2, pKa2 ≈ 5.6).[3]

CompoundPredicted pKa1Predicted pKa2Rationale
Succinic Acid~4.2~5.6Unsubstituted baseline.
Methoxysuccinic Acid< 4.2< 5.6The single -I effect of the methoxy group stabilizes the conjugate base.
Dimethoxysuccinic Acid< pKa1 of Methoxysuccinic Acid< pKa2 of Methoxysuccinic AcidThe additive -I effect of two methoxy groups provides greater stabilization of the conjugate bases.

For comparison, methylsuccinic acid, with an electron-donating methyl group, has a predicted pKa of 3.99, which is slightly higher than unsubstituted succinic acid, illustrating the opposite electronic effect.[4][5]

Reactivity in Nucleophilic Acyl Substitution

The primary reactions of carboxylic acids involve nucleophilic acyl substitution at the carbonyl carbon. The rate of these reactions is highly dependent on the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center.

Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7] The reaction proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.

Prediction:

  • Electronic Effects: The electron-withdrawing methoxy groups in both substituted acids increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack compared to succinic acid. Dimethoxysuccinic acid, with two such groups, is expected to have the most electrophilic carbonyl carbons and therefore the highest intrinsic reactivity.

  • Steric Effects: This is the differentiating factor. The single methoxy group in methoxysuccinic acid presents a moderate level of steric hindrance to the incoming alcohol.[8][9] In contrast, the two methoxy groups in dimethoxysuccinic acid create a significantly more crowded environment around both carbonyl groups. This steric hindrance will likely impede the approach of the nucleophilic alcohol, slowing the reaction rate.[8][9]

Protocol 1: Comparative Fischer Esterification

This protocol provides a framework for comparing the esterification rates of methoxysuccinic acid and dimethoxysuccinic acid.

Materials:

  • Methoxysuccinic acid

  • Dimethoxysuccinic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Round-bottom flasks

  • Reflux condensers

  • Heating mantles

  • Magnetic stirrers and stir bars

  • TLC plates (silica gel)

  • GC-MS or HPLC for quantitative analysis

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, place equimolar amounts (e.g., 10 mmol) of methoxysuccinic acid and dimethoxysuccinic acid.

  • Add a 10-fold molar excess of anhydrous ethanol to each flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to each flask while stirring.

  • Reaction: Heat the mixtures to a gentle reflux using heating mantles.

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture and quench with a saturated sodium bicarbonate solution. Extract with a suitable organic solvent (e.g., ethyl acetate) and analyze by TLC to monitor the disappearance of the starting material and the appearance of the ester product(s).

  • Quantitative Analysis: For a more precise comparison, analyze the aliquots by GC-MS or HPLC to determine the concentration of the starting acid and the ester product(s) over time.

  • Work-up (at completion): Cool the reaction mixtures, remove the excess ethanol under reduced pressure, and partition the residue between water and ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

Amide Formation

The formation of amides from carboxylic acids typically requires an activating agent, such as dicyclohexylcarbodiimide (DCC), to convert the hydroxyl group into a better leaving group, or conversion to an acid chloride.[3][10]

Prediction:

  • Electronic Effects: Similar to esterification, the enhanced electrophilicity of the carbonyl carbons in the methoxy-substituted succinic acids should favor the reaction.

  • Steric Effects: The steric hindrance around the carbonyl groups will again play a crucial role. The approach of the amine nucleophile will be more hindered in dimethoxysuccinic acid than in methoxysuccinic acid.

Protocol 2: Comparative Amide Formation via DCC Coupling

Materials:

  • Methoxysuccinic acid

  • Dimethoxysuccinic acid

  • Benzylamine (or another primary amine)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrers and stir bars

  • Ice bath

Procedure:

  • Reaction Setup: In two separate flasks, dissolve equimolar amounts (e.g., 5 mmol) of methoxysuccinic acid and dimethoxysuccinic acid in anhydrous DCM.

  • Cool the solutions in an ice bath.

  • Add one equivalent of benzylamine to each flask, followed by the dropwise addition of a solution of DCC (1.1 equivalents) in DCM.

  • Reaction: Allow the reactions to warm to room temperature and stir overnight.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Filter the reaction mixtures to remove the precipitated dicyclohexylurea. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR and/or LC-MS to determine the relative conversion to the amide product.

Decarboxylation

Decarboxylation is the removal of a carboxyl group as CO₂.[11] This reaction typically requires high temperatures and is facilitated by the presence of a β-carbonyl group, which is absent in both methoxysuccinic and dimethoxysuccinic acids.[12][13] Therefore, decarboxylation of these compounds is expected to be difficult and require harsh conditions.

Prediction:

The stability of the carbanion intermediate formed upon decarboxylation is key. The electron-withdrawing methoxy group(s) would destabilize an adjacent carbanion. Thus, no significant difference in the ease of decarboxylation is anticipated under typical thermal conditions, with both compounds being relatively resistant to this reaction.

Experimental and Data Visualization Workflows

To empirically determine the relative reactivity, a systematic experimental approach is necessary.

Workflow for Comparative Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_acid1 Prepare Stock Soln Methoxysuccinic Acid react1 Initiate Reaction 1 (Methoxysuccinic Acid) prep_acid1->react1 prep_acid2 Prepare Stock Soln Dimethoxysuccinic Acid react2 Initiate Reaction 2 (Dimethoxysuccinic Acid) prep_acid2->react2 prep_reagent Prepare Reagent Soln (e.g., Alcohol + Catalyst) prep_reagent->react1 prep_reagent->react2 sampling Time-course Sampling (t=0, 1, 2...n hrs) react1->sampling react2->sampling quench Quench Aliquots sampling->quench analysis Quantitative Analysis (GC-MS or HPLC) quench->analysis data_proc Data Processing (Concentration vs. Time) analysis->data_proc kinetics Determine Rate Constants data_proc->kinetics

Caption: Workflow for comparative kinetic analysis of reactivity.

Logical Relationship of Influencing Factors

G substituent Methoxy Substituent(s) electronic Inductive Effect (-I) (Electron Withdrawing) substituent->electronic steric Steric Hindrance substituent->steric electrophilicity Increased Carbonyl Electrophilicity electronic->electrophilicity enhances accessibility Decreased Nucleophile Accessibility steric->accessibility causes reactivity Overall Reactivity electrophilicity->reactivity increases accessibility->reactivity decreases

Sources

Validation

Comparative Thermodynamic Stability of Methoxysuccinic Acid Enantiomers: A Technical Guide for Chiral Resolution

For researchers and drug development professionals, understanding the thermodynamic behavior of chiral building blocks is non-negotiable. Methoxysuccinic acid is a critical chiral synthon and a historical benchmark used...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the thermodynamic behavior of chiral building blocks is non-negotiable. Methoxysuccinic acid is a critical chiral synthon and a historical benchmark used to determine the absolute configuration of complex natural products, such as pyrethrolone and valeroidine.

This guide provides an objective, data-driven comparison of the thermodynamic stability of (R)- and (S)-methoxysuccinic acid. By analyzing their behavior in both achiral and chiral environments, we establish the physicochemical foundations required for successful enantiomeric resolution and downstream pharmaceutical applications.

Thermodynamic Parity in Achiral Environments

In an isotropic, achiral environment (such as the gas phase or an achiral solvent), the (R)- and (S)-enantiomers of methoxysuccinic acid are energetically degenerate. Because chiral molecules possess identical scalar physical properties, their standard enthalpy of formation ( ΔHf∘​ ), entropy ( S∘ ), and Gibbs free energy ( ΔG∘ ) are indistinguishable.

As established in fundamental 1[1], combustion or melting in an achiral space yields identical energy profiles for both enantiomers. However, when the enantiomers co-crystallize as a racemic mixture ((±)-methoxysuccinic acid), they often form a racemic compound rather than a conglomerate. The racemate possesses a distinct crystal lattice, leading to a different melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) compared to the pure enantiomers, a phenomenon critical to2[2].

Thermodynamic Discrimination in Chiral Environments

To separate (R)- and (S)-methoxysuccinic acid, the thermodynamic parity must be broken by introducing a chiral environment (e.g., a chiral stationary phase in chromatography or a chiral resolving amine).

When a racemic mixture interacts with an optically active selector, transient or stable diastereomeric complexes are formed. These complexes possess different spatial arrangements, leading to distinct steric hindrances and non-covalent interactions (hydrogen bonding, dipole-dipole). Consequently, the Gibbs free energy of the two complexes diverges ( ΔG(R,R)​=ΔG(S,R)​ ).

In chiral chromatography, this discrimination is governed by the Gibbs-Helmholtz relation. The difference in free association enthalpy ( ΔΔG∘ ) directly dictates the separation factor ( α ), making the3[3]. Furthermore, the specific isolation of (S)-(-)-methoxysuccinic acid has been historically vital for proving the 4[4].

Thermodynamic Pathway Visualization

G Racemate (±)-Methoxysuccinic Acid Achiral State (ΔG_R = ΔG_S) Selector Chiral Selector (e.g., Polysaccharide CSP / Chiral Amine) Racemate->Selector Chiral Interaction Dia_R Diastereomeric Complex 1 Higher Energy (Less Stable) (+ΔΔG) Selector->Dia_R K_eq1 Dia_S Diastereomeric Complex 2 Lower Energy (More Stable) (-ΔΔG) Selector->Dia_S K_eq2 Res_R (R)-Methoxysuccinic Acid Eluted / Recovered First Dia_R->Res_R Dissociation Res_S (S)-Methoxysuccinic Acid Eluted / Recovered Second Dia_S->Res_S Dissociation

Thermodynamic divergence of methoxysuccinic acid enantiomers via diastereomeric complexation.

Comparative Thermodynamic Data

The following table summarizes the thermodynamic parameters of methoxysuccinic acid enantiomers across different environments, highlighting the physical basis for analytical separation.

Thermodynamic ParameterAchiral Environment (Gas/Liquid)Chiral Environment (e.g., Amylose CSP)Causality & Practical Implication
Enthalpy ( ΔH ) Identical for (R) and (S) ΔHR−complex​=ΔHS−complex​ Difference in binding energy ( ΔΔH ) drives temperature-dependent chiral recognition.
Entropy ( S∘ ) Identical for (R) and (S) ΔSR−complex​=ΔSS−complex​ Differential loss of degrees of freedom upon binding dictates the entropic penalty ( ΔΔS ).
Gibbs Free Energy ( ΔG ) ΔGR​=ΔGS​ ΔGR−complex​=ΔGS−complex​ A non-zero ΔΔG enables chromatographic resolution ( α>1 ).
Melting Point ( Tm​ ) Identical for pure enantiomersDistinct for diastereomeric saltsAllows for classical resolution via fractional crystallization of diastereomeric salts.

Experimental Protocols for Thermodynamic Profiling

To objectively quantify these thermodynamic differences, researchers must utilize self-validating experimental workflows. Below are the definitive protocols for solid-state and solution-state thermodynamic analysis.

Protocol A: Solid-State Profiling via Differential Scanning Calorimetry (DSC)

Objective: Determine if the racemic mixture forms a racemic compound or a conglomerate, which dictates the thermodynamic feasibility of spontaneous resolution.

  • Sample Preparation: Accurately weigh 2.00 ± 0.05 mg of pure (R)-methoxysuccinic acid, pure (S)-methoxysuccinic acid, and the (±)-racemate into separate aluminum Tzero pans. Crimp the pans hermetically.

    • Causality: Precise mass control is critical for the accurate integration of the melting endotherm to calculate the molar enthalpy of fusion ( ΔHfus​ ).

  • Thermal Cycling: Equilibrate the DSC cell at 25°C. Heat the samples from 25°C to 150°C at a strictly controlled ramp rate of 10°C/min under a dry nitrogen purge (50 mL/min).

    • Causality: The inert nitrogen atmosphere prevents oxidative degradation of the methoxy group prior to melting, ensuring the endotherm strictly represents the solid-to-liquid phase transition.

  • Data Analysis & Validation: Integrate the melting peaks to extract the onset temperature ( Tm​ ) and ΔHfus​ .

    • Validation: The system is self-validating if the Tm​ and ΔHfus​ of the (R) and (S) pans are statistically identical (within <0.5% instrumental error). A significant deviation in the racemate's Tm​ confirms the formation of a distinct racemic compound lattice.

Protocol B: Solution-State Profiling via Chiral HPLC (van 't Hoff Analysis)

Objective: Quantify the thermodynamic driving forces ( ΔΔH∘ and ΔΔS∘ ) responsible for the chiral discrimination of methoxysuccinic acid derivatives (e.g., 5[5]).

  • Column & Mobile Phase Setup: Equip the HPLC with an amylose-based Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H). Prepare a mobile phase of Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1 v/v/v).

    • Causality: TFA suppresses the ionization of the carboxylic acid moieties, maintaining them in a neutral, protonated state. This ensures consistent, highly directional hydrogen bonding with the carbamate linkages of the CSP.

  • Temperature-Controlled Elution: Inject 5 µL of the racemic mixture at multiple, precisely controlled column oven temperatures (e.g., 10°C, 20°C, 30°C, 40°C). Record the retention times for the (R) and (S) peaks ( t1​ and t2​ ) and the dead time ( t0​ ).

    • Causality: Varying the thermal energy of the system shifts the equilibrium constant of the transient diastereomeric complexes, allowing for the deconvolution of enthalpic and entropic contributions.

  • van 't Hoff Plotting & Validation: Calculate the retention factors ( k1​,k2​ ) and the separation factor ( α=k2​/k1​ ) for each temperature. Plot lnα versus 1/T (Kelvin).

    • Validation: The plot must yield a linear regression ( R2>0.99 ). Extract −ΔΔH∘/R from the slope and ΔΔS∘/R from the y-intercept. If the plot is non-linear, the validation fails, indicating a temperature-induced conformational change in the CSP rather than pure thermodynamic partitioning.

References

  • Analysis of Chiral Organic Molecules Methodology and Applications. Scribd. 3

  • Butanedioic acid, methoxy-, dimethyl ester | CAS 4148-97-4. Benchchem. 5

  • Correlation of Valeroidine with S(-)-Methoxysuccinic Acid and of Mono- and Di-tigloyltropane-3,6-diol with its R(+)-Antimer. RSC Publishing. 6

  • Relationship between Stereoisomerism and Biological Activity of Pyrethroids Part V. The Absolute Configuration of (+)-Pyrethrolone and (+)-Cinerolone. J-Stage. 4

  • Thermodynamic properties of enantiomers. Chemistry Stack Exchange. 1

  • High-Pressure Crystallization and Thermodynamic Stability Study on the Resolution of High-Density Enantiomers from Low-Density Racemates. PMC / NIH. 2

Sources

Safety & Regulatory Compliance

Safety

Methoxysuccinic acid proper disposal procedures

Standard Operating Procedure: Methoxysuccinic Acid Handling and Disposal As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced disposal requirements of specialized organic acids. Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Methoxysuccinic Acid Handling and Disposal

As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced disposal requirements of specialized organic acids. Methoxysuccinic acid (and its derivatives, such as (S)-2-methoxysuccinic acid) is a highly valuable chiral building block widely utilized in drug development and enantioselective organocatalysis[1]. However, its safe management requires a rigorous, self-validating protocol to prevent cross-contamination, environmental release, and regulatory non-compliance.

This guide provides step-by-step operational and disposal procedures grounded in established Environmental Health and Safety (EHS) standards, ensuring your laboratory maintains the highest levels of scientific integrity and safety.

Chemical Profile and Hazard Causality

Methoxysuccinic acid is a dicarboxylic acid featuring a methoxy substituent. Understanding its chemical nature is the first step in designing a safe handling system:

  • Corrosivity and Irritation: Like many low-molecular-weight organic acids, it acts as a proton donor in aqueous environments. This localized pH drop causes acute skin, eye, and mucous membrane irritation upon contact[2].

  • Reactivity and Incompatibilities: The carboxylic acid moieties are strictly incompatible with strong bases, oxidizing agents, and reducing agents. Mixing with strong bases causes rapid, exothermic neutralization, which can violently pressurize closed containers[3][4]. Furthermore, it must be kept strictly apart from cyanides and sulfides to prevent the generation of lethal toxic gases[4].

  • Environmental Impact: It is classified as a non-halogenated organic compound. If discharged into municipal water systems without proper elementary neutralization, its acidic nature can disrupt the biological processes of wastewater treatment facilities[4].

Operational Handling and PPE

Before handling methoxysuccinic acid, establish a controlled environment. A self-validating protocol ensures that exposure risks are mitigated before the container is even opened.

  • Engineering Controls: Always handle the powder or concentrated solutions within a face-velocity certified chemical fume hood to prevent the inhalation of acidic dust or vapors[2][3].

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile, neoprene, or butyl rubber gloves. Always consult a chemical compatibility chart. Wash hands immediately after glove removal, as microscopic tears can trap acid against the skin[3].

    • Eye Protection: ANSI-approved chemical splash goggles are mandatory. A face shield should be added when transferring large volumes or highly concentrated solutions[2][3].

    • Body: A fully buttoned lab coat, full-length pants, and closed-toe shoes are required at all times[3].

Waste Segregation and Disposal Protocols

The disposal of methoxysuccinic acid must follow strict Resource Conservation and Recovery Act (RCRA) guidelines for non-halogenated organic acids[5]. Segregation is critical: mixing non-halogenated acids with halogenated waste significantly increases institutional disposal costs and introduces the risk of toxic gas generation during high-temperature incineration[6].

Step-by-Step Disposal Procedure:

  • Waste Identification: Classify the waste stream as "Non-Halogenated Organic Acid Waste"[5][7]. Waste solutions with a pH of 6.0 or lower must be managed strictly as Dangerous/Hazardous Waste[3].

  • Container Selection: Use a chemically compatible, leak-proof container. High-density polyethylene (HDPE) or polypropylene containers are required. Never store acidic waste in steel or metal containers, as the acid will react with the metal to generate flammable hydrogen gas and degrade the vessel[4][8].

  • Filling and Headspace: Fill the waste bottle no more than 2 inches from the top. This critical headspace allows for volume expansion and mitigates pressurization from trace exothermic reactions.

  • Labeling: Attach a completed Hazardous Waste label before adding the first drop of waste[3]. The label must explicitly state the full chemical name (no abbreviations) and list the primary hazard (Corrosive/Irritant)[5][8].

  • Satellite Accumulation Area (SAA) Storage: Store the labeled container upright in a designated SAA. Keep it segregated from incompatible chemicals using secondary containment, such as a Nalgene or polypropylene tub[3][4].

  • Final Disposal: Once the container is full, it must be removed from the SAA within 3 days. Transfer it to the EHS department using a chemical cart with secondary containment[4]. Do not drain-dispose unless explicit elementary neutralization protocols (adjusting pH to between 5.0 and 12.5) are formally approved by your local EHS and wastewater authority[4].

MethoxysuccinicAcidDisposal Start Methoxysuccinic Acid Waste Generated Check Contains Halogens or Heavy Metals? Start->Check Halogenated Segregate as Mixed/Halogenated Waste Check->Halogenated Yes NonHalogenated Classify as Non-Halogenated Organic Acid Check->NonHalogenated No Container Transfer to HDPE Container (Leave 2-inch headspace) NonHalogenated->Container Label Apply Label: "Hazardous Waste" Container->Label SAA Store in SAA (Secondary Containment) Label->SAA EHS EHS Pickup & Licensed Disposal SAA->EHS

Figure 1: Decision matrix and procedural workflow for methoxysuccinic acid waste disposal.

Spill Response and Decontamination

A robust safety system anticipates failures. In the event of a methoxysuccinic acid spill, execute the following protocol:

  • Assessment: Determine the scale. If it is a small, manageable spill (can be cleaned in <10 minutes), proceed. For large releases, evacuate the area and call EHS[2][3].

  • Containment: For liquid solutions, surround the spill with an inert, dry absorbent material. For solid powders, sweep carefully to avoid generating airborne dust[3].

  • Neutralization: Carefully apply a weak base, such as sodium bicarbonate, from the perimeter inward to neutralize the acid without causing a violent exothermic reaction[7].

  • Collection: Sweep the neutralized debris into a resealable chemical-resistant bag. Label it as hazardous spill debris, as spill cleanup materials inherit the hazardous waste designation[2][3].

  • Decontamination: Wash the affected bench or floor area thoroughly with copious amounts of water, leaving it clean and dry[2].

Quantitative Data & Operational Parameters

ParameterRegulatory / Operational ThresholdEHS Rationale
Hazardous Waste pH Threshold ≤ 6.0Solutions below this pH are classified as Dangerous/Corrosive Waste[3].
Drain Disposal pH (If EHS Approved) 5.0 to 12.5Protects municipal biological wastewater treatment systems[4].
Container Headspace 2 inchesAllows for volume expansion and gas pressurization.
SAA Storage Limit (Full Container) 3 DaysPrevents dangerous accumulation of reactive waste in active labs[4].
SAA Storage Limit (Partial Container) Up to 1 YearRegulatory maximum for satellite accumulation areas[4].
Aqueous Dilution (Post-Neutralization) > 10x to 100x volumesEnsures safe transit through lab plumbing to neutralization tanks[2][6].

References

  • Benchchem. "Diethyl (S)-2-methoxysuccinate | 77325-99-6". Benchchem.
  • Washington State University EHS. "Acids, Organic". WSU.
  • University of Washington. "Organic Acid Standard Operating Procedure". UW.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". CWU.
  • Saint Mary's University. "Handling and Disposal of Laboratory Generated Wastes". SMU.
  • Benchchem. "(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid | 16052-40-7". Benchchem.
  • University of the Philippines. "IB Guidelines for Waste Disposal". UP.
  • Benchchem. "5-Oxo-1-propyl-2-pyrrolidineacetic Acid|CAS 90609-03-3". Benchchem.
  • Benchchem. "3-Oxopentanoic Acid|Anaplerotic Research Compound". Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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